Quazinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045795 | |
| Record name | Quazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70018-51-8 | |
| Record name | Quazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quazinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Cardiac Myocyte Mechanism of Action of Quazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazinone (formerly known as Ro 13-6438) is a positive inotropic and vasodilatory agent that has been investigated for the management of heart failure. Its primary mechanism of action in cardiac muscle is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, initiating a signaling cascade that enhances myocardial contractility. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with this compound's action in cardiomyocytes.
Core Mechanism of Action: Selective Phosphodiesterase 3 Inhibition
This compound exerts its positive inotropic effects by selectively inhibiting the cGMP-inhibited phosphodiesterase, commonly known as phosphodiesterase 3 (PDE3).[1] This enzyme plays a critical role in cardiac myocytes by hydrolyzing cAMP, a key second messenger in the regulation of cardiac contractility.[2]
By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[3] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium homeostasis and myofilament function, ultimately leading to an increase in the force of contraction.[3]
Signaling Pathway
The primary signaling pathway for this compound's inotropic action is as follows:
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in cardiac muscle.
Table 1: Phosphodiesterase Inhibition Profile of this compound
| Isozyme | IC₅₀ (µM) | Selectivity vs. PDE3 |
| PDE3 | 0.6 | - |
Table 2: Inotropic and Hemodynamic Effects of this compound
| Parameter | Species/Model | Value | Reference |
| EC₅₀ for Increased Tension | Isolated Guinea Pig Left Atria | 30 µM | [4] |
| Increase in Myocardial Contractile Force | Anesthetized Open-Chest Dogs | Dose-dependent (10-300 µg/kg) | [5] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.
Phosphodiesterase Activity Assay
This protocol describes a general method for determining the inhibitory activity of a compound on PDE3.
Objective: To determine the IC₅₀ of this compound for PDE3.
Materials:
-
Purified PDE3 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)
-
This compound solutions of varying concentrations
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, [³H]-cAMP, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding purified PDE3 enzyme.
-
Incubate the mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by boiling the tubes for 1 minute.
-
Cool the tubes and add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate for an additional 10 minutes at 30°C.
-
Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine by adding an anion-exchange resin slurry.
-
Centrifuge the tubes to pellet the resin.
-
Transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.
-
Quantify the amount of [³H]-adenosine using a liquid scintillation counter.
-
Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Measurement of Intracellular cAMP Levels
This protocol outlines a general method for measuring changes in cAMP levels in isolated cardiomyocytes.
Objective: To determine the effect of this compound on intracellular cAMP concentrations.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound solutions
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)
-
Lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Isolate cardiomyocytes from an appropriate animal model (e.g., guinea pig).
-
Pre-incubate the isolated cells in a physiological buffer.
-
Treat the cells with varying concentrations of this compound or vehicle for a specified time.
-
Terminate the experiment by adding a lysis buffer to stop cellular processes and release intracellular contents.
-
Collect the cell lysates.
-
Perform a competitive enzyme immunoassay (EIA) according to the manufacturer's instructions to quantify the cAMP concentration in each lysate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cAMP concentration based on a standard curve and express the results as pmol/mg of protein.
Myofilament Calcium Sensitivity Assay (Skinned Fiber Preparation)
While direct evidence for this compound's effect on myofilament calcium sensitivity is limited, this protocol describes the standard method for such an investigation.[4][5][6]
Objective: To assess the direct effect of this compound on the calcium sensitivity of the contractile apparatus.
Materials:
-
Cardiac muscle tissue (e.g., papillary muscle or trabeculae)
-
Skinning solution (containing a non-ionic detergent like Triton X-100)
-
Relaxing solution (low Ca²⁺)
-
Activating solutions (with varying Ca²⁺ concentrations, buffered with EGTA)
-
This compound solutions
-
Force transducer and length controller apparatus
Procedure:
-
Dissect a small cardiac muscle fiber bundle.
-
"Skin" the fibers by incubating them in a skinning solution to permeabilize the cell membranes, leaving the contractile machinery intact.[7][8]
-
Mount the skinned fiber between a force transducer and a length controller.
-
Sequentially expose the fiber to relaxing and activating solutions with progressively increasing Ca²⁺ concentrations (pCa).
-
Record the steady-state tension developed at each Ca²⁺ concentration.
-
Repeat the procedure in the presence of this compound in the activating solutions.
-
Plot the normalized force as a function of pCa to generate a force-pCa curve.
-
A leftward shift of the curve in the presence of this compound would indicate an increase in myofilament calcium sensitivity.
Secondary and Downstream Effects
The primary increase in cAMP due to PDE3 inhibition by this compound leads to several downstream effects that contribute to its overall cardiac profile.
-
Enhanced Slow Inward Calcium Current: PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced slow inward calcium current during the action potential.[3] This is a major contributor to the increased force of contraction.
-
No Effect on Na⁺/K⁺-ATPase or Ca²⁺-ATPase: Studies have shown that this compound does not directly affect the activity of Na⁺,K⁺-stimulated or Ca²⁺-stimulated ATPases, distinguishing its mechanism from that of cardiac glycosides.[3]
-
Myofilament Calcium Sensitization: While not definitively established for this compound, some PDE3 inhibitors and other inotropic agents can increase the sensitivity of the myofilaments to calcium.[6] This would mean that for a given intracellular calcium concentration, a greater force is produced. Further studies are needed to clarify if this is a significant component of this compound's action.
Conclusion
The primary mechanism of action of this compound in cardiac muscle is the selective inhibition of phosphodiesterase 3. This leads to an increase in intracellular cAMP levels, activation of protein kinase A, and subsequent phosphorylation of L-type calcium channels, resulting in an enhanced slow inward calcium current and a positive inotropic effect. The available data indicate that this compound does not directly modulate Na⁺/K⁺-ATPase or Ca²⁺-ATPase. While a direct effect on myofilament calcium sensitization remains an area for further investigation, the well-established PDE3 inhibitory pathway is the core of its cardiotonic action. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and other PDE3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. "The Skinned Fiber Technique as a Potential Method for Study of Muscle " by R. G. Cassens, T. J. Eddinger et al. [digitalcommons.usu.edu]
- 6. Cardiac muscle function: results from skinned fiber preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
Synthesis and characterization of novel Quazinone derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinazolinone Derivatives
Introduction
Quinazolinone and its derivatives represent a crucial class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrimidine ring.[1] In the realm of medicinal chemistry, the quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] This versatility has led to the development of numerous quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Many clinically approved drugs, such as Prazosin and Doxazosin, feature this core structure.[2]
The therapeutic potential of these compounds is heavily influenced by the nature and position of various substituents on the quinazolinone nucleus.[5] Consequently, the ongoing design and synthesis of novel derivatives are a primary focus for researchers aiming to develop more potent and selective therapeutic agents.[4] This guide provides a detailed overview of contemporary synthetic strategies, comprehensive characterization techniques, and key structure-activity relationships pertinent to the development of new quinazolinone-based drug candidates.
Synthetic Strategies for Quinazolinone Derivatives
The synthesis of the quinazolinone core can be achieved through various methods, ranging from traditional cyclocondensation reactions to modern metal-catalyzed and microwave-assisted protocols.[1] The choice of method often depends on the desired substitution pattern, reaction efficiency, and environmental considerations.
Common Synthetic Approaches Include:
-
Cyclocondensation Reactions: A foundational method often involving the reaction of anthranilic acid or its derivatives with amides, acyl chlorides, or other reagents to form the heterocyclic ring system.[1][6]
-
Metal-Mediated Synthesis: The use of catalysts like palladium and copper allows for more complex and efficient bond formations, enabling the synthesis of diverse derivatives under mild conditions.[1]
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[1][7]
-
Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[1]
-
One-Pot Synthesis: These procedures involve multiple reaction steps in a single flask without isolating intermediates, improving efficiency and reducing waste.[1]
Experimental Protocols
Detailed methodologies are critical for reproducible scientific research. Below are representative protocols for the synthesis of key intermediates and final quinazolinone compounds.
Protocol 1: Synthesis of 6,8-diiodo-2-methyl-4H-benzo[d][1][3]oxazin-4-one (Intermediate) [8]
-
Reactants: 2-amino-3,5-diiodobenzoic acid (0.01 mol, 3.88 g) and acetic anhydride.
-
Procedure: The 2-amino-3,5-diiodobenzoic acid is refluxed with an appropriate amount of acetic anhydride for one hour.
-
Work-up: The residue obtained is evaporated to complete dryness. After cooling, it is washed several times with petroleum ether.
-
Purification: The resulting solid is collected by filtration and dried in the absence of moisture to yield the benzoxazinone intermediate.
-
Characterization Data:
-
Yield: 85%
-
Melting Point: 185–187 °C
-
¹H NMR (DMSO-d₆): δ 1.21 (s, 3H, CH₃), 7.21–8.19 (m, 2H, Ar–H)
-
MS (EI) m/z: 413.8 [M + 1]
-
Protocol 2: Synthesis of 3-Substituted Quinazolinone Derivatives (General Procedure) [8]
-
Reactants: 6,8-diiodo-2-methyl-4H-benzo[d][1][3]oxazin-4-one (0.01 mol, 4.13 g) and the appropriate sulfonamide derivative (0.01 mol).
-
Procedure: The benzoxazinone intermediate and the selected sulfonamide are mixed in 100 ml of dry pyridine and refluxed for six hours.
-
Work-up: After cooling, the mixture is treated with a small amount of 10% hydrochloric acid and poured onto crushed ice.
-
Purification: The crystals that form are collected by filtration and recrystallized from ethanol or glacial acetic acid to yield the final quinazolinone derivatives.
-
Yield: 62% to 76%.
Protocol 3: Synthesis of Hydrazone-Based Quinazolinone Derivatives [9]
-
Reactants: A 2-hydrazino-quinazolinone intermediate (5 mmol) and an appropriate aryloxybenzaldehyde or dialkylaminobenzaldehyde (5 mmol).
-
Procedure: The reactants are mixed in 50 mL of absolute ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 6 hours.
-
Work-up: The reaction mixture is cooled. The precipitate that forms upon cooling is collected by filtration.
-
Purification: The solid is washed with water and then recrystallized from ethanol to give the final hydrazone derivative.
Characterization of Novel Quinazolinone Derivatives
The structural confirmation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For quinazolinones, characteristic peaks include the C=O stretch of the quinazolinone ring (around 1680 cm⁻¹) and C=N stretching vibrations.[10]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against the calculated theoretical values to confirm the molecular formula.
Data Presentation
Quantitative data from synthesis and biological evaluations are summarized below for clarity and comparative analysis.
Table 1: Synthesis and Characterization Data for Selected Quinazolinone Derivatives
| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
|---|---|---|---|---|---|
| 2 | Acetic Anhydride Reflux | 85 | 185-187 | C₉H₅I₂NO₂ | [8] |
| 4-11 | Nucleophilic Displacement | 62-76 | >300 | Varies | [8] |
| 3(a-h) | Claisen-Schmidt Condensation | 75-83 | Varies | Varies | [10] |
| 6d | Acetic Acid-Catalyzed Condensation | N/A | N/A | C₃₃H₃₀FN₅O₄S |[9] |
Table 2: Spectroscopic Data for a Representative Quinazolinone Derivative (Compound: N-(4-((6,8-diiodo-2-methyl-4-oxoquinazolin-3(4H)-yl)amino)phenylsulfonyl)benzamide)[8]
| Technique | Observed Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.33 (s, 3H, CH₃), 6.71–8.26 (m, 11H, Ar–H), 8.37 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 48.51, 84.9, 95.3, 121.5, 123.2, 127.5, 128.3, 129, 132.6, 134.3, 135, 137.6, 140.7, 146.2, 154.9, 163, 172.2 |
| MS (EI) m/z | 671.8 [M + 1] |
| Elemental Analysis | Calcd: C, 39.36; H, 2.25; N, 6.26. Found: C, 39.51; H, 2.47; N, 6.47. |
Table 3: Biological Activity of Novel Quinazolinone Derivatives
| Compound ID | Activity Type | Target/Assay | Potency (IC₅₀ / MIC / GI₅₀) | Reference |
|---|---|---|---|---|
| VI | Antileishmanial | Leishmania | ID₅₀: 11.04–29.34 µM | [11] |
| Various | Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 3.35 to 6.81 mg/ml | [1] |
| 3 | Antioxidant | DPPH Assay | IC₅₀: 16.84 - 18.78 µg/mL | [12] |
| 6d | Anticancer | NCI-H460 (Lung Cancer) | GI₅₀: 0.789 µM | [9] |
| 6d | Enzyme Inhibition | EGFR | IC₅₀: 0.069 µM | [9] |
| 107 | Antibacterial | E. coli, S. aureus, P. aeruginosa | MIC: 0.39 - 1.56 µg/ml | [13] |
| 108 | Antifungal | C. albicans, A. flavus | MIC: 0.78 - 1.56 µg/ml |[13] |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Discovery and Natural Sources of Quinazolinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinone alkaloids, a diverse and significant class of nitrogen-containing heterocyclic compounds, have garnered substantial attention in the scientific community for their wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of these valuable natural products. It is designed to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data on their biological potency, and insights into their mechanisms of action.
Introduction: A Historical Perspective
The journey of quinazolinone alkaloids began in 1888 with the isolation of the first compound of this class, vasicine, from the leaves of the Indian medicinal plant Adhatoda vasica. For centuries, this plant has been a cornerstone of traditional medicine for treating respiratory ailments. The discovery of vasicine marked a significant milestone in natural product chemistry, unveiling a new scaffold with therapeutic potential. However, it was the potent antimalarial activity of febrifugine, isolated from the Chinese herb Dichroa febrifuga, that truly catalyzed intensive research into the chemistry and pharmacology of quinazolinone derivatives. This led to the synthesis and biological screening of a vast number of analogues, solidifying the importance of the quinazolinone core in medicinal chemistry.
Natural Sources of Quinazolinone Alkaloids
Quinazolinone alkaloids are distributed across various domains of life, from the plant kingdom to microbial sources and even animals. This wide distribution underscores the diverse biosynthetic pathways that have evolved to produce this chemical scaffold.
Plant Sources
Plants remain a primary source for the discovery of novel quinazolinone alkaloids. Several plant families are particularly rich in these compounds:
-
Acanthaceae: The genus Adhatoda is a prominent source, with Adhatoda vasica being the most well-known for producing vasicine and its derivatives.
-
Rutaceae: Various species within this family have been found to contain quinazolinone alkaloids.
-
Saxifragaceae: Dichroa febrifuga is a notable example, yielding the potent antimalarial agent, febrifugine.
-
Zygophyllaceae: Peganum harmala is another significant plant source of these alkaloids.
Microbial Sources
In recent decades, microorganisms, particularly fungi, have emerged as a prolific source of structurally diverse and biologically active quinazolinone alkaloids. Marine environments, in particular, have proven to be a treasure trove for discovering novel fungal strains that produce these compounds.
-
Marine-Derived Fungi: Fungi of the genera Aspergillus and Penicillium, isolated from marine sediments and organisms, are known to produce a variety of quinazolinone alkaloids, including aurantiomides and fiscalins. These compounds often exhibit complex chemical structures and potent biological activities. For instance, fiscalin B has been isolated from the fugal strain Dichotomomyces cejpii recovered from sediments off the Brazilian coast.[1]
-
Endophytic Fungi: Fungi that live within the tissues of plants without causing any apparent disease are also a valuable source. A new quinazolinone alkaloid, peniquinazolinone A, was recently isolated from Penicillium sp. HJT-A-6, an endophytic fungus of Rhodiola tibetica.
Experimental Protocols: Isolation and Purification
The isolation and purification of quinazolinone alkaloids from their natural sources are critical steps in their study. The methodologies employed vary depending on the source material and the chemical properties of the target compounds.
Protocol for Isolation of Vasicine from Adhatoda vasica
This protocol outlines a modified acid-base extraction method for the isolation of vasicine from the leaves of Adhatoda vasica.[2]
Materials:
-
Dried and powdered leaves of Adhatoda vasica
-
Methanol
-
0.01 N Hydrochloric Acid (HCl)
-
Chloroform
-
5% Ammonia solution
-
Silica gel for column chromatography
-
Solvent system for column chromatography (e.g., Chloroform:Ethanol 8:2)
-
TLC plates (silica gel coated)
-
Developing solvent for TLC (e.g., Chloroform:Methanol 9:1)
-
Dragendorff's reagent for visualization
Procedure:
-
Extraction:
-
Macerate the powdered leaves of Adhatoda vasica in methanol at room temperature.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.
-
-
Acid-Base Extraction:
-
To the concentrated extract, add 100 ml of 0.01 N HCl and stir for 4 hours.
-
Filter the acid-treated extract to obtain a clear solution.
-
Extract the clear solution with 100 mL of chloroform three times to remove lipids and other non-alkaloidal impurities. Discard the organic layer.
-
Collect the aqueous layer and basify it by adding 5% ammonia solution until the pH reaches 9.5.
-
Extract the basified solution with 100 mL of chloroform three times. The alkaloid will move into the organic layer.
-
Collect the bottom chloroform layer and concentrate it to obtain a yellowish-brown amorphous residue containing the crude alkaloid mixture.
-
-
Purification:
-
Column Chromatography: Further purify the crude alkaloid mixture using column chromatography with silica gel. Elute the column with a suitable solvent system, such as Chloroform:Ethanol (8:2). Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Preparative TLC: For final purification, preparative TLC can be employed. The bands corresponding to vasicine can be scraped off and the compound eluted with a suitable solvent.
-
-
Identification and Confirmation:
-
Run a TLC of the purified compound alongside a standard sample of vasicine.
-
Calculate the Rf value. The Rf value of the purified vasicine should match that of the standard.
-
Visualize the spots by spraying with Dragendorff's reagent, which will produce a characteristic orange spot for alkaloids.
-
Further structural elucidation can be performed using spectroscopic techniques like NMR, IR, and Mass Spectrometry.
-
General Protocol for Isolation of Quinazolinone Alkaloids from Fungal Cultures
This protocol provides a general workflow for the isolation of quinazolinone alkaloids from fungal fermentation broths.
Materials:
-
Fungal culture (e.g., Penicillium or Aspergillus sp.)
-
Liquid fermentation medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water)
Procedure:
-
Fermentation:
-
Inoculate the fungal strain into a suitable liquid fermentation medium.
-
Incubate the culture under appropriate conditions (temperature, shaking) for a sufficient period to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Exhaustively extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to yield a crude extract.
-
-
Fractionation and Purification:
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., dichloromethane/methanol) to separate the components into fractions based on polarity.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the target alkaloids using Sephadex LH-20 column chromatography to remove smaller molecules and pigments.
-
Preparative HPLC: The final purification is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a gradient of solvents (e.g., acetonitrile/water).
-
-
Structure Elucidation:
-
The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison with literature data.
-
Biological Activities and Quantitative Data
Quinazolinone alkaloids exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans anticancer, antiviral, antifungal, and anti-inflammatory applications.
Anticancer Activity
A significant number of quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Quinazolinone Derivative 20 | MCF-7 (Breast) | 1.0 - 14.3 | [3] |
| Quinazolinone Derivative 20 | HepG2 (Liver) | 1.0 - 14.3 | [3] |
| Quinazolinone Derivative 20 | HT-29 (Colon) | 1.0 - 14.3 | [3] |
| 6-Aryl-2-styrylquinazolin-4(3H)-ones | TK-10 (Renal) | 0.62 - 7.72 | [4] |
| 6-Aryl-2-styrylquinazolin-4(3H)-ones | MCF-7 (Breast) | 0.62 - 7.72 | [4] |
| Fluoro-quinazolinone Derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | [5] |
| Fluoro-quinazolinone Derivative E | MDA-MB-231 (Breast) | 0.43 ± 0.02 | [5] |
| Auranomide B | HEPG2 (Liver) | 0.097 µmol/mL | [6] |
Antiviral Activity
Recent studies have highlighted the potential of quinazolinone alkaloids as broad-spectrum antiviral agents.
| Compound/Derivative | Virus | EC50/IC50 Value | Reference |
| Quinazolinone Derivative 22 | Zika Virus (ZIKV) | 86 nM (EC50) | [7] |
| Quinazolinone Derivative 27 | Zika Virus (ZIKV) | 86 nM (EC50) | [7] |
| Quinazolinone Derivative 47 | Dengue Virus (DENV) | 86 nM (EC50) | [7] |
| Quinazolinone Derivative 8d | SARS-CoV-2 | 0.948 µg/mL (IC50) | [8] |
| Quinazolinone Derivative 8d | Adenovirus | 12.77 - 15.96 µg/mL (IC50) | [8] |
| Quinazolinone Derivative 8c | HSV-1 | 16.71 - 19.58 µg/mL (IC50) | [8] |
Antifungal Activity
Quinazolinone derivatives have also shown promise as antifungal agents, particularly against phytopathogenic fungi.
| Compound/Derivative | Fungal Strain | IC50 Value (µg/mL) | Reference |
| Quinazolinone Derivative 6c | Sclerotinia sclerotiorum | 2.46 | [9] |
| Quinazolinone Derivative 6c | Pellicularia sasakii | 2.94 | [9] |
| Quinazolinone Derivative 6c | Fusarium graminearum | 6.03 | [9] |
| Quinazolinone Derivative 6c | Fusarium oxysporum | 11.9 | [9] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which quinazolinone alkaloids exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate some of the key signaling pathways targeted by these compounds.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its deregulation is a hallmark of many cancers. Several quinazolinone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells. For example, the vasicinone analogue RLX has been demonstrated to down-regulate the p110α and p85 subunits of PI3K, leading to the inhibition of downstream effector proteins and inducing apoptosis in colon cancer cells.[10]
Inhibition of Microtubule Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Conclusion and Future Directions
Quinazolinone alkaloids represent a rich and diverse family of natural products with significant therapeutic potential. Their broad spectrum of biological activities, coupled with their amenability to chemical synthesis and modification, makes them a promising scaffold for the development of new drugs. Future research should continue to explore novel natural sources of these compounds, particularly from underexplored microbial habitats. Furthermore, a deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for the rational design of more potent and selective quinazolinone-based therapeutics. The integration of traditional knowledge with modern scientific techniques will undoubtedly accelerate the translation of these fascinating natural products from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aurantiomides A-C, quinazoline alkaloids from the sponge-derived fungus Penicillium aurantiogriseum SP0-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Quinazolinone Derivatives for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In the realm of oncology, numerous quinazolinone-based compounds have been investigated for their potential as anticancer agents, with some already in clinical use.[2] This technical guide provides an in-depth overview of the early-stage research on quinazolinone derivatives for cancer therapy, focusing on their mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used in their evaluation.
The anticancer effects of quinazolinone derivatives are multifaceted, often involving the modulation of critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[3] These compounds have been shown to target key signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt and EGFR signaling cascades, and to interfere with microtubule dynamics. This guide will delve into these mechanisms, presenting the information in a structured and accessible format for researchers and drug development professionals.
Mechanism of Action
The anticancer activity of quinazolinone derivatives stems from their ability to interact with various molecular targets within cancer cells, leading to the disruption of essential cellular processes. The primary mechanisms of action investigated in early-stage research are detailed below.
Inhibition of Tyrosine Kinases
A prominent mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[4][5] Several quinazolinone derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs).[4] They typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This inhibition can lead to cell cycle arrest and apoptosis.[5]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Some quinazolinone derivatives exert their anticancer effects by interfering with microtubule polymerization, similar to other established microtubule-targeting agents.[6] By binding to tubulin, these compounds can either inhibit its polymerization into microtubules or stabilize existing microtubules, both of which disrupt the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the molecular interactions of quinazolinone derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Apoptosis Induction:
Quinazolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] They have been shown to modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][7] This shift in balance promotes the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to apoptotic cell death.
Cell Cycle Arrest:
By interfering with signaling pathways and microtubule function, quinazolinone derivatives can cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase.[3] This prevents the cells from dividing and proliferating. Flow cytometry analysis is a standard method to quantify the percentage of cells in each phase of the cell cycle following treatment with these compounds. For example, studies have shown a significant increase in the G2 population of cells after treatment with certain quinazolinone derivatives.[3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various quinazolinone derivatives against different cancer cell lines, as reported in early-stage research.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Selected Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 11g | HeLa | Cervical Cancer | 10 | [8] |
| Compound 5b | MCF-7 | Breast Cancer | 1.95 | [4] |
| Compound 5b | HepG2 | Liver Cancer | 7.60 | [4] |
| Compound 5b | HCT116 | Colon Cancer | 4.31 | [4] |
| Compound 5b | PC-3 | Prostate Cancer | 5.12 | [4] |
| Compound 4i | A549 | Lung Cancer | 4.57 | [9] |
| Compound 4i | NCI-H460 | Lung Cancer | 5.53 | [9] |
| Compound 5d | HepG2 | Liver Cancer | 1.94 | [10] |
| Compound 5d | MCF-7 | Breast Cancer | 7.1 | [10] |
| Compound 5d | MDA-MB-231 | Breast Cancer | 5.38 | [10] |
| Compound 5d | HeLa | Cervical Cancer | 4.62 | [10] |
Table 2: Apoptosis Induction by Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Reference |
| Compound 5d | HepG2 | IC50 | 10.96% | ~10-fold | [7] |
| Compound M2 | MCF-7 | Not Specified | Significant Increase | Not Quantified | [11] |
| Compound M2 | A549 | Not Specified | Significant Increase | Not Quantified | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of quinazolinone derivatives are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the quinazolinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the quinazolinone derivative as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with the quinazolinone derivative, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, Bax, Bcl-2, and a loading control like GAPDH).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the quinazolinone derivative or a control compound (e.g., paclitaxel as a polymerization promoter or colchicine as an inhibitor) to the wells.
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance reflects the extent of microtubule polymerization.
Conclusion
Early-stage research on quinazolinone derivatives has revealed a diverse and potent range of anticancer activities. Their ability to target multiple key cellular pathways, including tyrosine kinase signaling and microtubule dynamics, leading to apoptosis and cell cycle arrest, underscores their potential as a valuable scaffold for the development of novel cancer therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and advance this promising class of compounds. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Investigating the Potential Anti-inflammatory Properties of Quazinone: A Technical Guide
Introduction
Quazinone (CAS 70018-51-8), a compound belonging to the quinazolinone class of heterocyclic molecules, is primarily recognized for its cardiotonic and vasodilatory effects, largely attributed to its activity as a phosphodiesterase inhibitor.[1][2] However, the broader family of quinazolinone derivatives has demonstrated a wide spectrum of pharmacological activities, including significant anti-inflammatory, analgesic, and antipyretic properties.[3][4][5] Notably, compounds such as proquazone and fluproquazone are clinically utilized non-steroidal anti-inflammatory drugs (NSAIDs).[5] This technical guide explores the potential anti-inflammatory properties of this compound by examining the established mechanisms of action of structurally related quinazolinone compounds. The primary anti-inflammatory mechanism for many quinazolinones involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[6][7] Furthermore, related heterocyclic compounds have been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide will delve into the quantitative data from preclinical studies on representative quinazolinone derivatives, detail the experimental protocols used to evaluate their anti-inflammatory efficacy, and provide visual representations of the key signaling pathways potentially modulated by this class of compounds.
Quantitative Data on the Anti-inflammatory and Analgesic Activity of Representative Quinazolinone Derivatives
The following tables summarize the efficacy of various quinazolinone derivatives in preclinical models of inflammation and pain.
Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Time after Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Substituted Quinazolinone Derivative (Compound 32) | Not Specified | Not Specified | Not Specified | Not Specified | Celecoxib | Better inhibition than Celecoxib |
| 2,3,6-trisubstituted quinazolinone derivatives | Not Specified | Not Specified | Not Specified | 10.28 - 53.33 | Phenylbutazone | Not Specified |
| 3-naphtalene-substituted quinazolinone derivatives | 50 | Not Specified | Not Specified | 19.69 - 59.61 | Phenylbutazone | 38.9 |
Data extracted from a study on novel substituted quinazolinone derivatives, highlighting their potential as anti-inflammatory agents. The study indicated that some derivatives showed more potent activity than the standard drugs used for comparison.[7]
Table 2: In-Vitro Cyclooxygenase (COX) Inhibition by Quinazolinone Derivatives
| Compound Class | Target Enzyme | Activity |
| Substituted Quinazolinone Derivatives | COX-1 | Less Selective |
| Substituted Quinazolinone Derivatives | COX-2 | Selective Inhibition |
| Proquazone | COX-1 and COX-2 | Inhibition |
In-vitro studies have demonstrated that certain quinazolinone derivatives selectively inhibit the COX-2 enzyme over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Proquazone, a marketed quinazolinone-based NSAID, inhibits both COX-1 and COX-2.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the anti-inflammatory properties of quinazolinone derivatives.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in-vivo model to assess the acute anti-inflammatory activity of pharmacological agents.
-
Animals: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds (quinazolinone derivatives), a reference drug (e.g., indomethacin or phenylbutazone), and a vehicle control are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.
-
The paw volume is measured again at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (quinazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).
-
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated.
-
The amount of PGE2 produced is quantified using an ELISA kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of quinazolinone derivatives may extend beyond COX inhibition to the modulation of key intracellular signaling pathways.
Inhibition of the Arachidonic Acid Cascade
The primary mechanism of action for many non-steroidal anti-inflammatory drugs, including several quinazolinone derivatives, is the inhibition of cyclooxygenase enzymes.
Caption: Inhibition of Prostaglandin Synthesis by this compound Derivatives.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. While direct evidence for this compound is lacking, related compounds have been shown to inhibit this pathway.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Potential Modulation of the MAPK Signaling Pathway
MAPK pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation.
Caption: Potential Modulation of the MAPK Signaling Cascade.
Experimental Workflow for Investigating Anti-inflammatory Properties
A logical workflow is essential for the systematic investigation of a compound's anti-inflammatory potential.
Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.
References
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2 (1H)-quinazolinones as novel non-acidic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Proquazone? [synapse.patsnap.com]
- 7. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quazinone: An In-Depth Technical Guide on a Potential Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazinone, also known by its developmental code Ro 13-6438, is a quinazolinone derivative that emerged in the 1980s as a cardiotonic and vasodilator agent.[1][2] Its mechanism of action is primarily attributed to the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE3, this compound leads to an accumulation of cAMP in cardiac and vascular smooth muscle cells, resulting in a positive inotropic effect and vasodilation.[1][4] This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its activity as a phosphodiesterase inhibitor, and details the experimental methodologies used in its characterization.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. The diversity of PDE isoforms and their tissue-specific expression have made them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.
This compound is a selective inhibitor of the cGMP-inhibited phosphodiesterase (cGI-PDE), now known as PDE3.[5] This selectivity is key to its pharmacological effects. The inhibition of PDE3 in cardiac muscle leads to increased cAMP levels, which in turn enhances calcium influx and myocardial contractility.[1] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.[4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been primarily characterized against PDE3. The following table summarizes the available quantitative data.
| Target | IC50 | Assay Conditions | Tissue/Cell Source | Reference |
| Phosphodiesterase 3 (PDE3) | 0.6 µM | In vitro enzyme activity assay | Not specified | [3][4][6][7] |
| Human Cavernous Smooth Muscle Relaxation | 4.2 µM | Relaxation of precontracted isolated tissue | Human | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by modulating the cAMP signaling pathway through the inhibition of PDE3.
As depicted in Figure 1, stimulation of G-protein coupled receptors, such as beta-adrenergic receptors, activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the cellular response. PDE3 terminates this signal by hydrolyzing cAMP to AMP. This compound selectively inhibits PDE3, leading to a sustained elevation of intracellular cAMP levels and an amplified cellular response.
Experimental Protocols
The characterization of this compound as a PDE inhibitor involves several key experimental procedures.
Phosphodiesterase Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC50) of a compound against a specific PDE isoform.
Detailed Methodology:
-
Enzyme Preparation: A purified or partially purified preparation of the target PDE isoform (e.g., PDE3) is obtained.
-
Reaction Mixture: The assay is typically performed in a buffered solution containing the PDE enzyme, a known concentration of the radiolabeled substrate (e.g., [3H]-cAMP), and varying concentrations of the test inhibitor (this compound).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic hydrolysis of the substrate.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical stop solution.
-
Product Separation: The unhydrolyzed substrate ([3H]-cAMP) is separated from the hydrolyzed product ([3H]-AMP). This can be achieved using techniques such as anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.
-
Data Analysis: The percentage of PDE activity inhibited by each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isolated Tissue/Organ Bath Studies
These experiments assess the functional effects of the compound on intact tissues.
Detailed Methodology:
-
Tissue Preparation: Strips of tissue, such as cardiac papillary muscle or vascular smooth muscle, are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: The tissue is stimulated to contract, for example, electrically for cardiac muscle or with a contractile agent like phenylephrine for vascular smooth muscle.
-
Compound Administration: Increasing concentrations of this compound are added to the organ bath.
-
Measurement of Response: The changes in contractile force (inotropic effect) or relaxation (vasodilator effect) are recorded using a force transducer.
-
Data Analysis: Dose-response curves are constructed to determine the potency (e.g., EC50) and efficacy of the compound.
Conclusion
This compound is a selective PDE3 inhibitor with demonstrated positive inotropic and vasodilatory properties. Its mechanism of action through the potentiation of the cAMP signaling pathway is well-established. The quantitative data on its inhibitory activity against PDE3, though limited in terms of a broad selectivity profile against other PDE isoforms, provides a solid foundation for its characterization. The experimental protocols detailed herein represent standard methodologies for evaluating the pharmacological profile of potential phosphodiesterase inhibitors. Further research to elucidate the complete selectivity profile of this compound across all PDE families would provide a more comprehensive understanding of its therapeutic potential and off-target effects.
References
- 1. Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Cardiovascular profile of Ro 13-6438, a novel positive inotropic agent with vasodilating properties [pubmed.ncbi.nlm.nih.gov]
- 5. ctestingbio.com [ctestingbio.com]
- 6. jazindia.com [jazindia.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones
A Note on Nomenclature: The term "Quazinone" is likely a variation or misspelling of "Quinazolinone." This document provides a detailed protocol for the synthesis of quinazolinone derivatives, a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.
Introduction
Quinazolinones are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The synthesis protocol detailed below describes a versatile and efficient one-pot, three-component reaction to produce 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from a general and efficient method for synthesizing quinazolinone derivatives. It involves a one-pot condensation reaction of isatoic anhydride, an amine (in this case, phenylhydrazine is used as an example), and an aromatic aldehyde.
Materials:
-
Isatoic anhydride
-
Phenylhydrazine
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (Solvent)
-
Catalyst (e.g., a reusable solid acid catalyst or a few drops of acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine isatoic anhydride (1.0 mmol), phenylhydrazine (1.0 mmol), and the desired aromatic aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask. If using a catalyst, add it at this stage (e.g., 0.1 g of a solid acid catalyst or 2-3 drops of glacial acetic acid).
-
Reaction: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer with a hotplate. Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside the starting materials. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the starting materials are no longer visible on the TLC plate. The reaction time can vary from 2 to 6 hours depending on the specific substrates used.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.
-
Characterization: The final product should be dried under vacuum and can be characterized by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Quantitative Data
The yields of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones can vary depending on the specific aromatic aldehyde used in the synthesis. The following table summarizes typical yields for a range of derivatives prepared using the protocol described above.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 92% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 95% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 90% |
| 4 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 88% |
| 5 | 2-Hydroxybenzaldehyde | 2-(2-hydroxyphenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of quinazolinone derivatives.
Illustrative Signaling Pathway: EGFR Inhibition by a Quinazolinone Derivative
Many quinazolinone derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates this mechanism of action.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
Application Notes and Protocols for Utilizing Quazinone as a Positive Control in Inotropy Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Quazinone (also known by its developmental code, Ro 13-6438) as a reliable positive control in experimental studies assessing cardiac inotropy. Detailed protocols for both isolated Langendorff heart and papillary muscle preparations are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways.
Introduction to this compound as a Positive Inotropic Agent
This compound is a quinazolinone derivative that has been characterized as a positive inotropic agent with vasodilating properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE), specifically the cGMP-inhibited phosphodiesterase (PDE3).[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP enhances the slow inward calcium current during the action potential, resulting in an increased availability of intracellular calcium for myofilament interaction and, consequently, a more forceful contraction of the cardiac muscle.[3] Due to its consistent and reproducible effects, this compound is an excellent candidate for a positive control in studies investigating the inotropic effects of novel compounds.
Data Presentation: Inotropic Effects of this compound and Other Positive Inotropes
The following tables summarize the quantitative data on the inotropic effects of this compound and provide a comparison with other commonly used positive inotropic agents, Dobutamine and Milrinone.
Table 1: Dose-Response Data for this compound (Ro 13-6438)
| Preparation | Species | Parameter | Effective Concentration/Dose | Citation |
| Isolated Left Atria | Guinea Pig | Increased Tension Development | EC50: 30 µM | [1] |
| Anesthetized Open-Chest Dogs | Dog | Increased Myocardial Force | 10-300 µg/kg i.v. | [1] |
| Conscious Dogs | Dog | Increased Myocardial Contractility | 0.03-0.3 mg/kg i.v. or 3-10 mg/kg p.o. | [1] |
| Healthy Human Volunteers | Human | Enhanced Cardiac Performance | 10-20 mg i.v. or 20-60 mg p.o. | [5] |
Table 2: Comparative Overview of Common Positive Inotropic Agents
| Agent | Mechanism of Action | Typical Experimental Concentration | Key Characteristics | Citations |
| This compound | Phosphodiesterase 3 (PDE3) Inhibitor | 1-100 µM | Positive inotropy and vasodilation. | [1][3] |
| Dobutamine | β1-Adrenergic Receptor Agonist | 0.1-10 µM | Increases heart rate and contractility. | [6][7] |
| Milrinone | Phosphodiesterase 3 (PDE3) Inhibitor | 1-10 µM | Positive inotropy and significant vasodilation. | [6][8] |
Signaling Pathway of this compound
The positive inotropic effect of this compound is initiated by its inhibition of PDE3, which sets off a cascade of intracellular events leading to increased myocardial contractility.
Caption: this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for assessing inotropy using this compound as a positive control in two common ex vivo cardiac preparations.
Protocol 1: Isolated Langendorff Perfused Heart
This protocol describes the use of an isolated heart preparation to assess the effect of this compound on global cardiac function.
Experimental Workflow: Langendorff Heart Preparation
Caption: Workflow for Langendorff heart experiments.
Methodology:
-
Animal Preparation: Euthanize a suitable laboratory animal (e.g., rabbit, guinea pig, or rat) in accordance with institutional guidelines.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ and 5% CO₂) maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady coronary flow and contractile force are achieved.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Baseline Recording: Record baseline parameters, including Left Ventricular Pressure (LVP), the maximal rate of pressure development (dP/dtmax), the maximal rate of pressure decay (dP/dtmin), and heart rate (HR).
-
Vehicle Control: Perfuse the heart with the vehicle control solution for a defined period (e.g., 15 minutes) and record all parameters.
-
This compound Administration: Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., a concentration around the EC50 of 30 µM) for use as a positive control.
-
Data Acquisition: Continuously record the hemodynamic parameters for the duration of the drug infusion.
-
Data Analysis: Express the changes in inotropic parameters as a percentage change from the baseline values.
Protocol 2: Isolated Papillary Muscle
This protocol is suitable for studying the direct effects of this compound on myocardial contractility in a more isolated system.
Methodology:
-
Heart Excision and Papillary Muscle Dissection:
-
Following euthanasia, rapidly excise the heart and place it in a dissecting dish containing oxygenated, ice-cold Krebs-Henseleit buffer.
-
Carefully open the left ventricle to expose the papillary muscles.
-
Dissect a suitable papillary muscle, leaving a small portion of the ventricular wall and the tendinous cords intact for mounting.
-
-
Mounting the Muscle:
-
Mount the muscle vertically in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
-
Stimulation and Equilibration:
-
Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using two platinum electrodes placed parallel to the muscle.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the maximal developed tension.
-
-
Baseline Recording: Record the baseline isometric contractile force.
-
Vehicle Control: Add the vehicle control to the organ bath and record the contractile force for a set period.
-
This compound Administration:
-
Perform a cumulative dose-response to this compound by adding increasing concentrations (e.g., 1 µM to 100 µM) to the organ bath at set intervals.
-
Alternatively, for a single-point positive control, add a concentration known to elicit a significant response (e.g., 30 µM).
-
-
Data Acquisition: Record the isometric tension at each concentration or after the single dose.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value, or express the single-point response as a percentage of the baseline contraction.
References
- 1. Cardiovascular profile of Ro 13-6438, a novel positive inotropic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects of Ro 13-6438, a new inotropic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method to assess concomitant cardiac phosphodiesterase inhibition and positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response following single administrations of a new cardiac performance enhancer RO 13-6438 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Continuous Milrinone Versus Dobutamine on Pulmonary Pressures in Patients With Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Care Alert: Milrinone vs. Dobutamine in the Treatment of Cardiogenic Shock EMRA [emra.org]
- 8. researchgate.net [researchgate.net]
Application of Quazinone in Cardiovascular Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazinone (also known as Ro 13-6438) is a selective phosphodiesterase 3 (PDE3) inhibitor with potent positive inotropic and vasodilatory properties.[1][2][3] Its dual action of enhancing myocardial contractility and reducing peripheral vascular resistance makes it a valuable pharmacological tool for investigating cardiovascular physiology and pathology. These application notes provide detailed protocols for utilizing this compound in common preclinical cardiovascular disease models, along with an overview of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound exerts its cardiovascular effects primarily through the selective inhibition of phosphodiesterase 3 (PDE3).[1][2][3] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.
In Cardiomyocytes: By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium handling and myofilament function. This results in an increased influx of calcium into the cell and enhanced sensitivity of the contractile machinery to calcium, leading to a positive inotropic (increased contractility) effect.
In Vascular Smooth Muscle Cells: In a similar fashion, elevated cAMP levels in vascular smooth muscle cells, due to PDE3 inhibition by this compound, lead to the activation of signaling pathways that promote relaxation. This results in vasodilation, reducing both preload and afterload on the heart.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Effects of this compound
| Parameter | Species | Tissue | Effect | Potency (IC50 / EC50) | Reference |
| PDE3 Inhibition | - | - | Selective Inhibition | 0.6 µM | [2] |
| Tension Development | Guinea Pig | Isolated Left Atria | Increased | 30 µM | |
| Cavernous Smooth Muscle Relaxation | Human | Isolated Corpus Cavernosum | Relaxation | 4.2 µM | [1] |
Table 2: In Vivo Hemodynamic Effects of this compound in a Canine Model
| Parameter | Route of Administration | Dose Range | Effect | Reference |
| Myocardial Contractility | Intravenous (i.v.) | 0.03 - 0.3 mg/kg | Increased | |
| Myocardial Contractility | Oral (p.o.) | 3 - 10 mg/kg | Increased | |
| Systolic Blood Pressure | Intravenous (i.v.) | 10 - 300 µg/kg | Decreased | [1] |
| Diastolic Blood Pressure | Intravenous (i.v.) | 10 - 300 µg/kg | Decreased | [1] |
| Heart Rate | Intravenous (i.v.) | 10 - 300 µg/kg | Slightly Increased | |
| Cardiac Output | Intravenous (i.v.) | 10 - 300 µg/kg | Slightly Increased | |
| Total Peripheral Resistance | Intravenous (i.v.) | 10 - 300 µg/kg | Decreased |
Mandatory Visualizations
Experimental Protocols
In Vitro Assessment of Inotropic Effects in Isolated Guinea Pig Atria
Objective: To determine the positive inotropic effect of this compound on isolated cardiac tissue.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-450 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)
-
Force-displacement transducer
-
Data acquisition system
Protocol:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Rapidly excise the heart and place it in oxygenated, ice-cold Krebs-Henseleit solution.
-
Dissect the left atrium and suspend it in the organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Connect the atrium to a force-displacement transducer to record isometric contractions.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline contraction is achieved.
-
Record baseline contractile force for a 10-15 minute period.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁸ to 10⁻⁴ M), allowing the tissue to stabilize at each concentration before recording the response.
-
At the end of the experiment, wash the tissue and add a supramaximal concentration of a standard positive inotrope (e.g., isoproterenol) to determine the maximum response.
Data Analysis:
-
Measure the change in developed tension from baseline at each concentration of this compound.
-
Construct a concentration-response curve by plotting the percentage of the maximal response against the logarithm of the this compound concentration.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Assessment of Hemodynamic Effects in a Canine Model of Heart Failure
Objective: To evaluate the inotropic and vasodilatory effects of this compound in a large animal model of cardiovascular disease.
Materials:
-
Adult mongrel dogs of either sex
-
Anesthetics (e.g., pentobarbital sodium)
-
Surgical instruments for sterile surgery
-
Catheters for pressure and flow measurements (e.g., Millar catheter, Swan-Ganz catheter)
-
Electromagnetic or ultrasonic flow probes
-
Data acquisition system for recording electrocardiogram (ECG), blood pressure (arterial and ventricular), cardiac output, and other hemodynamic parameters.
-
This compound for intravenous or oral administration.
Protocol:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant catheters and flow probes to measure desired hemodynamic parameters. For example:
-
A catheter in the femoral artery for systemic arterial pressure.
-
A Millar catheter in the left ventricle for left ventricular pressure and dP/dt.
-
A Swan-Ganz catheter in the pulmonary artery for cardiac output and pulmonary pressures.
-
An electromagnetic flow probe around the ascending aorta for cardiac output.
-
-
(Optional) Induce a heart failure model. Common methods include rapid ventricular pacing or coronary artery ligation.
-
Allow the animal to stabilize after instrumentation and/or induction of heart failure.
-
Record baseline hemodynamic measurements for a stable period.
-
Administer this compound either as an intravenous infusion or bolus, or via oral gavage, at varying doses.
-
Continuously monitor and record all hemodynamic parameters for a defined period after each dose to assess the magnitude and duration of the effects.
Data Analysis:
-
Calculate the percentage change from baseline for each hemodynamic parameter at each dose of this compound.
-
Analyze dose-response relationships for key parameters like myocardial contractility (dP/dtmax), cardiac output, and systemic vascular resistance.
-
Determine the onset and duration of action for the observed effects.
Conclusion
This compound is a valuable research tool for studying the role of PDE3 in cardiovascular function and for evaluating the potential of PDE3 inhibitors in the context of heart failure and other cardiovascular diseases. The protocols outlined above provide a framework for conducting robust in vitro and in vivo studies to characterize the pharmacological effects of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Assessing the Vasodilatory Effects of Quazinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazinone (also known as Ro 13-6438) is a selective phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent relaxation of vascular smooth muscle, resulting in vasodilation.[4] These characteristics make this compound a subject of interest for its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure.
These application notes provide detailed protocols for assessing the vasodilatory effects of this compound in both in vitro and in vivo models.
Mechanism of Action: Signaling Pathway
The vasodilatory effect of this compound is initiated by its inhibition of PDE3 in vascular smooth muscle cells. This leads to an accumulation of cAMP, which in turn activates PKA. PKA then phosphorylates several downstream targets that collectively reduce intracellular calcium concentration and decrease the sensitivity of the contractile machinery to calcium, ultimately causing vasodilation.
Caption: this compound-induced vasodilation pathway.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the vasodilatory and related effects of this compound from preclinical studies.
Table 1: In Vitro Vasodilatory Potency of this compound
| Preparation | Parameter | Value | Reference |
| Precontracted isolated human cavernous smooth muscle | IC50 | 4.2 µM | [1] |
Table 2: In Vivo Hemodynamic Effects of this compound (Ro 13-6438)
| Animal Model | Dose and Route of Administration | Key Hemodynamic Effects | Reference |
| Anesthetized, open-chest dogs | 10-300 µg/kg, intravenous | Dose-dependent decrease in systolic and diastolic blood pressure. | [1][5] |
| Conscious dogs | 3-10 mg/kg, oral | Increased myocardial contractility and decreased blood pressure. | [5] |
| Anesthetized, open-chest mongrel dogs | 1 mg/kg, intravenous | Significant decrease in systolic and diastolic blood pressure; increased stroke volume and cardiac output. | [6] |
Experimental Protocols
In Vitro Vasodilation Assessment: Isolated Rat Aortic Ring Assay
This protocol describes a standard method for evaluating the vasodilatory effect of this compound on isolated arterial segments.
Caption: Workflow for the isolated aortic ring assay.
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (or other vasoconstrictors like KCl)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check (Optional but Recommended):
-
Contract the rings with a high concentration of KCl (e.g., 60 mM).
-
After washing, pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add this compound in a cumulative manner (e.g., from 10 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vivo Blood Pressure Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the measurement of this compound's effect on blood pressure in a hypertensive animal model.
Caption: Workflow for in vivo blood pressure measurement.
Materials and Reagents:
-
Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 12-16 weeks old)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Animal restrainers
-
This compound
-
Vehicle for drug administration (e.g., saline, DMSO)
Procedure:
-
Acclimatization:
-
For several days prior to the experiment, acclimatize the SHR to the restrainers and the tail-cuff procedure to minimize stress-induced blood pressure variations.
-
-
Baseline Measurement:
-
On the day of the experiment, place the rats in the restrainers and allow them to stabilize for 15-20 minutes.
-
Measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection). Doses can be selected based on the data in Table 2, for example, in the range of 3-10 mg/kg for oral administration.
-
-
Post-Dose Measurement:
-
Measure blood pressure and heart rate at various time points after drug administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) to determine the onset and duration of the effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure from the baseline at each time point for both the this compound-treated and vehicle-treated groups.
-
Compare the changes between the groups to determine the statistical significance of this compound's effect.
-
Concluding Remarks
The protocols described provide a framework for the comprehensive assessment of the vasodilatory properties of this compound. The in vitro aortic ring assay is a robust method for determining the direct vasodilatory potency and mechanism, while the in vivo SHR model allows for the evaluation of its antihypertensive efficacy in a relevant disease model. Adherence to these detailed protocols will facilitate the generation of reliable and reproducible data for researchers in the field of cardiovascular drug discovery and development.
References
- 1. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of spontaneously hypertensive rat plasma on blood pressure and tail artery calcium uptake in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dissolving Quazinone for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Quazinone, a selective phosphodiesterase III (PDE III) inhibitor, for use in a variety of in vitro experiments. Adherence to these guidelines will help ensure the accurate and reproducible preparation of this compound solutions for cell-based assays, enzyme activity assays, and other preclinical research applications.
Overview of this compound
This compound (6-chloro-1,5-dihydro-3-methylimidazo[2,1-b]quinazolin-2(3H)-one) is a potent and selective inhibitor of phosphodiesterase III, an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP concentrations, leading to various physiological effects, including vasodilation and cardiotonic activity. Its utility in in vitro research spans from investigating signaling pathways to screening for novel therapeutic agents.
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate experimental results. The following table summarizes the known solubility and storage information for this compound.
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | Ethanol | 1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (specific concentration not readily available) | [1] | |
| Storage of Stock Solutions | In DMSO or Ethanol | Stable for up to 3 months at -20°C | [1] |
| Storage of Solid Compound | Room Temperature | Stable for 2 years as supplied | [1] |
Note: While a specific maximum solubility in DMSO is not published, it is common practice to prepare stock solutions of small molecules in DMSO at concentrations ranging from 1 to 10 mM. Based on the ethanol solubility, a 1-10 mM stock solution in DMSO is a reasonable starting point. Researchers should visually confirm complete dissolution at their chosen concentration.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 235.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 235.67 g/mol = 0.0023567 g = 2.36 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 2.36 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve this compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[1]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the this compound stock solution to prepare working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentrations:
-
Based on the known IC50 of 0.6 μM for PDE III inhibition, a range of working concentrations from nanomolar to low micromolar is appropriate for most cell-based assays.[1] For example, you might test concentrations of 0.1, 0.5, 1, 5, and 10 μM.
-
-
Perform serial dilutions:
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 μM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 μL of 10 mM stock + 198 μL of medium).
-
From the intermediate dilution, perform further serial dilutions to achieve the final desired working concentrations. For example, to make a 1 μM working solution from a 100 μM intermediate, dilute 1:100 (e.g., 10 μL of 100 μM intermediate + 990 μL of medium).
-
-
Treat cells:
-
Add the appropriate volume of the final working solutions to your cell culture wells to achieve the desired final concentrations. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells.
-
Stability in Cell Culture Media
Visualizations
This compound Dissolution and Dilution Workflow
Caption: Workflow for preparing this compound working solutions.
This compound's Mechanism of Action: PDE3 Inhibition
Caption: this compound inhibits PDE3, leading to increased cAMP levels.
References
Troubleshooting & Optimization
Technical Support Center: Quazinone Solubility and Handling for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective solubilization and use of Quazinone in biological assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective phosphodiesterase III (PDE III) inhibitor. Its primary mechanism of action involves blocking the PDE III enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE III, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This cascade ultimately enhances cardiac muscle contractility, making this compound a potent cardiotonic agent.[1]
Q2: What are the known solubility properties of this compound?
Q3: What is the recommended solvent for preparing a this compound stock solution?
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2][3]
Q4: How should I store this compound powder and its stock solutions?
This compound powder is stable for up to two years from the date of purchase when stored at room temperature. Stock solutions of this compound prepared in DMSO or ethanol can be stored at -20°C for up to three months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While the tolerance can be cell-line dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell-based assays. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates out of solution when preparing the stock solution. | The concentration exceeds the solubility limit in the chosen solvent. | - Try gentle warming of the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- If precipitation persists, prepare a stock solution at a lower concentration. |
| This compound precipitates when diluting the DMSO stock solution into aqueous buffer or cell culture medium. | Rapid change in solvent polarity ("crashing out"). | - Perform a serial dilution of the DMSO stock solution with the aqueous buffer or medium.- Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring.- Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit in that medium. |
| Inconsistent or unexpected results in the biological assay. | - Degradation of this compound in the stock solution or working solution.- Interference of the solvent with the assay.- Inaccurate concentration of the working solution due to precipitation. | - Prepare fresh stock and working solutions.- Confirm the stability of this compound under your specific experimental conditions (e.g., incubation time, temperature, pH).- Always include a vehicle control (medium + DMSO) to assess solvent effects.- Visually inspect for any precipitation in your working solutions before adding to the assay. |
| Difficulty dissolving this compound directly in aqueous buffers like PBS. | This compound has low aqueous solubility. | - Direct dissolution in aqueous buffers is generally not recommended. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first, and then dilute it into the aqueous buffer. |
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative solubility table for this compound is not available. The following table summarizes the known and expected solubility behavior. Researchers should determine the precise solubility in their specific experimental systems.
| Solvent | Solubility (mg/mL) | Molarity (mM) at Saturation | Notes |
| Ethanol | 1 | ~4.24 | - |
| Dimethyl Sulfoxide (DMSO) | Soluble (Specific value not reported) | - | Commonly used for high-concentration stock solutions. |
| Water | Poorly soluble (Specific value not reported) | - | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble (Specific value not reported) | - | Prepare by diluting a DMSO stock solution. |
| Cell Culture Media (e.g., DMEM) | Poorly soluble (Specific value not reported) | - | Prepare by diluting a DMSO stock solution. Final DMSO concentration should be <0.5%. |
Molecular Weight of this compound: 235.67 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 235.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 235.67 g/mol x 1000 mg/g = 2.3567 mg
-
Weigh this compound: Carefully weigh out approximately 2.36 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform a serial dilution.
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. This will result in a 1 mM solution. Vortex gently to mix.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by performing a 1:100 dilution of the 1 mM intermediate solution. Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.
-
-
Final DMSO Concentration: The final concentration of DMSO in the 10 µM working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound (e.g., 1 µL of DMSO per 1 mL of medium).
-
Use Immediately: It is recommended to use the freshly prepared working solution for your experiments.
Visualizations
References
- 1. This compound CAS#: 70018-51-8 [m.chemicalbook.com]
- 2. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Quazinone Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Quazinone, a potent phosphodiesterase inhibitor and cardiotonic agent, presents significant challenges in experimental and formulation settings due to its inherent instability in aqueous solutions. This technical support center provides a comprehensive guide to understanding and mitigating these stability issues. By employing the strategies and protocols outlined below, researchers can enhance the reliability and reproducibility of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose potency over a short period. What are the likely causes?
A1: The instability of this compound in aqueous solutions is primarily attributed to hydrolysis, oxidation, and photodecomposition. The quinazolinone core of the molecule is susceptible to cleavage, particularly at varying pH levels and in the presence of light or oxidizing agents. It is crucial to control these environmental factors to maintain the integrity of your this compound solution.
Q2: I've observed a color change in my this compound stock solution. What does this indicate?
A2: A change in the color of your this compound solution is often a visual indicator of degradation. This can result from the formation of chromophoric degradation products arising from oxidative or photolytic pathways. If you observe a color change, it is highly recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Q3: Can I prepare a concentrated stock solution of this compound in water and store it for future use?
A3: Preparing and storing concentrated aqueous stock solutions of this compound for extended periods is not recommended due to its susceptibility to degradation. For optimal results, it is best to prepare fresh solutions immediately before each experiment. If a stock solution is necessary, consider using a co-solvent system or lyophilizing aliquots for long-term storage, which can then be reconstituted just prior to use.
Q4: What is the optimal pH for maintaining this compound stability in an aqueous solution?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic troubleshooting steps.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment. 2. Control pH: Buffer your experimental medium to a pH known to be optimal for this compound stability (if determined) or within the pH 4-7 range. 3. Protect from Light: Conduct experiments under subdued light or use amber-colored labware to minimize photodegradation. 4. Degas Solvents: If oxidation is suspected, deoxygenate your aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon). |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility of this compound. | 1. Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Employ Solubilizing Agents: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance the aqueous solubility of this compound. |
| Formation of unknown peaks in HPLC analysis | Presence of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a this compound solution to stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method. 2. Optimize Storage: Re-evaluate your storage conditions. Store solid this compound in a cool, dark, and dry place. For solutions, store at low temperatures (2-8 °C) for short periods and protect from light. |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using a Co-solvent System
This protocol describes the preparation of a this compound solution with improved stability for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
For your experiment, dilute the DMSO stock solution with PBS (pH 7.4) to the desired final concentration. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent effects on biological systems.
-
Use the final diluted solution immediately.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to identify and quantify the degradation products.
Visualizing Degradation and Stabilization Pathways
The following diagrams illustrate the conceptual pathways of this compound degradation and a logical workflow for troubleshooting stability issues.
Caption: Conceptual pathways of this compound degradation in aqueous solutions.
Technical Support Center: Refining Purification Methods for Quazinone Synthesis
Welcome to the technical support center for the synthesis and purification of Quazinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: Based on analogous imidazo[2,1-b]quinazolin-2(3H)-one syntheses, common impurities may include:
-
Unreacted starting materials: Such as the precursor 2-amino-5-chlorobenzylamine derivative and the cyclizing agent.
-
Side-products from incomplete cyclization: Intermediates of the cyclization reaction may persist if the reaction does not go to completion.
-
Hydrolysis products: The quinazolinone ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened byproducts.
-
Over-alkylation or side reactions: If the synthesis involves alkylation steps, there is a possibility of multiple alkylations or reactions at unintended sites.
Q2: My crude this compound product has a persistent color. How can I decolorize it?
A2: A persistent color in your crude product often indicates the presence of high molecular weight, colored impurities. A common and effective method for decolorization is treatment with activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% w/w), and heat the suspension for a short period. The colored impurities will adsorb onto the surface of the activated carbon. Subsequently, perform a hot filtration to remove the carbon, and then proceed with recrystallization. Be aware that using an excessive amount of activated carbon can lead to a loss of your desired product.
Q3: I am observing low yields after recrystallization. What are the potential causes and solutions?
A3: Low recovery after recrystallization can be attributed to several factors:
-
Suboptimal solvent choice: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the solubility in the cold solvent is still significant, you will lose a substantial amount of product in the mother liquor.
-
Using too much solvent: Dissolving the crude product in an excessive volume of solvent will prevent complete precipitation upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of impurities along with the product.
-
Premature crystallization during hot filtration: If the solution cools and crystals form in the filter funnel during the removal of insoluble impurities, this will result in product loss.
To improve your yield, consider screening for a more suitable solvent or a solvent mixture. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. To prevent premature crystallization, you can pre-heat your filtration apparatus.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or multiple spots on TLC of the crude product | Incomplete reaction, presence of multiple side products. | - Monitor the reaction progress more closely using TLC to ensure completion.- Optimize reaction conditions (temperature, time, stoichiometry).- Isolate the main product using column chromatography before proceeding to recrystallization. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of this compound, or the product is highly impure. | - Select a lower-boiling point solvent for recrystallization.- Try a solvent mixture where the compound is less soluble.- Purify the crude product by column chromatography first to remove impurities that may be depressing the melting point. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent used), or the compound has a high kinetic barrier to nucleation. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound to the solution. |
| Product is not separating well from impurities on the silica gel column | Inappropriate solvent system for chromatography. | - Perform small-scale TLC experiments with different solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4 and good separation from impurities).- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Low purity of the final product despite purification | Co-crystallization of impurities, inefficient chromatographic separation. | - For recrystallization, ensure slow cooling to allow for selective crystal growth.- For chromatography, ensure proper column packing and do not overload the column with the crude mixture.- Consider a second purification step using a different technique (e.g., recrystallization from a different solvent system after column chromatography). |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature. Heat the test tube; the compound should dissolve completely. Allow the solution to cool; pure crystals should form. Common solvents for nitrogen-containing heterocyclic compounds include ethanol, methanol, acetonitrile, and mixtures with water or hexanes.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for the purification of quinazolinone derivatives. The choice of eluent (mobile phase) is critical for good separation. A systematic approach using Thin Layer Chromatography (TLC) with various solvent systems (e.g., mixtures of ethyl acetate and hexanes, or dichloromethane and methanol) should be employed to find the optimal eluent that gives a good separation between this compound and its impurities (an Rf value of ~0.3-0.4 for this compound is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, it is crucial to keep the volume minimal. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The flow rate should be controlled to allow for proper equilibration and separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Addressing batch-to-batch variability of synthetic Quazinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Quazinone. Our goal is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Ro 13-6438, is a synthetic quinazolinone derivative with the chemical name 6-chloro-1,5-dihydro-3-methylimidazo[2,1-b]quinazolin-2(3H)-one[1]. It functions as a phosphodiesterase 3 (PDE3) inhibitor[2][3]. By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels[1][2]. This increase in cAMP results in positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects[3].
Q2: What are the common sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic this compound can arise from several factors, including:
-
Purity of starting materials: The quality and purity of the initial reagents, such as substituted anthranilic acids or 2-aminobenzamides, are critical. Impurities in these materials can lead to the formation of side products and affect the overall yield and purity of the final product.
-
Reaction conditions: Precise control over reaction parameters like temperature, reaction time, and reagent stoichiometry is essential. Even minor deviations can influence the reaction pathway and lead to inconsistent results[4].
-
Solvent quality: The purity and dryness of solvents can significantly impact the reaction outcome, especially in moisture-sensitive steps.
-
Purification methods: The efficiency and consistency of the purification process, such as crystallization or chromatography, will directly affect the final purity of the this compound batch.
Q3: How can I assess the purity of my synthetic this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A well-developed HPLC method can provide a detailed impurity profile of your this compound sample[5][6][7][8].
-
Mass Spectrometry (MS): Mass spectrometry helps in identifying the molecular weight of the main compound and any impurities, providing valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and can be a quick check for the presence of starting materials or intermediates in the final product.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during the synthesis and use of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. | Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring. |
| Suboptimal Reaction Temperature | Verify the reaction temperature using a calibrated thermometer. | Optimize the temperature based on literature procedures for similar quinazolinone syntheses. Some reactions may require precise temperature control. |
| Poor Quality Starting Materials | Analyze the purity of starting materials (e.g., 2-amino-4-chlorobenzamide derivative) by NMR or melting point. | Purify starting materials by recrystallization or chromatography if necessary. Use reagents from a reliable supplier. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reaction is moisture-sensitive. | Use anhydrous solvents. Consider adding a drying agent if appropriate for the reaction. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS to identify potential side products. | Modify reaction conditions to minimize side reactions. This could involve changing the base, solvent, or temperature. For instance, in the Niementowski synthesis, high temperatures can sometimes lead to degradation[9][10]. |
Issue 2: Inconsistent Purity / Presence of Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Cyclization | Characterize impurities by LC-MS and NMR to check for the presence of the uncyclized intermediate. | Ensure the cyclization step goes to completion by optimizing the reaction time and temperature. |
| Formation of Isomers | Analyze the product by high-resolution NMR or a chiral HPLC method if applicable. | Modify the synthetic route or purification method to separate the desired isomer. |
| Degradation of Product | Assess the stability of this compound under the purification conditions (e.g., pH, temperature). | Adjust the purification protocol to use milder conditions. For example, use a buffered mobile phase for chromatography. |
| Residual Solvents | Analyze the final product by ¹H NMR or Gas Chromatography (GC) for the presence of residual solvents. | Dry the product under high vacuum for an extended period. |
| Byproducts from Side Reactions | Identify the structure of major impurities using techniques like LC-MS/MS and 2D NMR. | Common side reactions in quinazolinone synthesis can include the formation of dimers or products from competing cyclization pathways[11]. Optimize reaction conditions to disfavor these pathways. |
Issue 3: Variable Biological Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of Impurities that Interfere with the Assay | Test the identified impurities in your biological assay to see if they have any activity or inhibitory effects. | Re-purify the this compound batch to remove the interfering impurities. |
| Polymorphism | Analyze different batches by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for different crystalline forms. | Develop a consistent crystallization protocol to ensure the formation of the same polymorph in every batch. |
| Incorrect Stereochemistry (if applicable) | Although this compound itself is not specified as chiral, related compounds can be. If a chiral center is present, confirm the enantiomeric purity using a chiral HPLC method. | Modify the synthesis to be stereoselective or perform a chiral separation. |
| Degradation in Assay Buffer | Determine the stability of this compound in the assay buffer over the time course of the experiment using HPLC. | Modify the assay buffer composition or shorten the incubation time if degradation is observed. |
Experimental Protocols & Data
Proposed Synthetic Pathway for this compound
A plausible synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Step 1: Synthesis of the N-substituted 2-aminobenzamide:
-
React 2-amino-4-chlorobenzamide with a suitable protected 2-aminoethanol derivative (e.g., N-(2-chloroethyl)acetamide). This reaction would likely be carried out in a suitable solvent such as DMF or acetonitrile in the presence of a base like potassium carbonate.
-
-
Step 2: Formation of the Imidazoline Ring:
-
The intermediate from Step 1 would then be cyclized to form the imidazoline ring. This could be achieved by heating in the presence of a dehydrating agent or by treatment with a reagent like thionyl chloride followed by a base[14].
-
-
Step 3: Final Cyclization to this compound:
-
The final cyclization to form the tricyclic this compound structure would likely involve an intramolecular nucleophilic attack. This step may require heating in a high-boiling solvent or the use of a specific catalyst. The synthesis of the analogous compound anagrelide involves a final cyclization step using an organic base in water[12][13].
-
Analytical Characterization Data (Hypothetical)
The following table summarizes the expected analytical data for a pure batch of this compound. These are based on typical values for similar quinazolinone structures.
| Analytical Technique | Expected Results |
| HPLC-UV | A single major peak with a purity of >99% at a specific retention time. |
| LC-MS | [M+H]⁺ ion at m/z = 236.05 (for C₁₁H₁₀ClN₃O). |
| ¹H NMR (in DMSO-d₆) | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group around 1.5-2.0 ppm, and methylene protons as multiplets. |
| ¹³C NMR (in DMSO-d₆) | Carbonyl carbon around 160-170 ppm, aromatic carbons between 110-150 ppm, and aliphatic carbons at higher field. |
| FT-IR (KBr) | Characteristic peaks for C=O (amide) stretch around 1650-1680 cm⁻¹, C-N stretch, and aromatic C-H and C=C stretches. |
Signaling Pathway & Workflow Diagrams
This compound Mechanism of Action
This compound acts as a PDE3 inhibitor, leading to an increase in intracellular cAMP. This diagram illustrates the signaling pathway.
Mechanism of action of this compound as a PDE3 inhibitor.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to follow when troubleshooting issues with your synthetic this compound.
A logical approach to troubleshooting this compound synthesis.
References
- 1. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 13. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Strategies to reduce Quazinone-induced cytotoxicity in experiments
This guide provides researchers, scientists, and drug development professionals with strategies to identify and mitigate Quazinone-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a quinazolinone derivative.[1][2][3][4][5][6] Compounds in this class are investigated for a wide range of biological activities, including as cytotoxic agents for cancer therapy.[1][2][3][4][5] Depending on the specific analogue, their mechanisms can include inhibition of tubulin polymerization or inhibition of multiple tyrosine kinases.[1][3][4]
Q2: What is the suspected mechanism of this compound-induced cytotoxicity?
While the specific cytotoxic mechanism of every this compound analogue can vary, compounds containing a quinone or quinone-like structure often induce cytotoxicity through two primary pathways:
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process where they are reduced to a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This futile cycle leads to the accumulation of ROS, such as hydrogen peroxide (H₂O₂), causing significant oxidative stress, depletion of cellular antioxidants like glutathione (GSH), and damage to proteins, lipids, and DNA.[7][8][9]
-
Alkylation of Cellular Nucleophiles: Quinones are electrophiles that can covalently bind to nucleophilic groups on macromolecules, particularly the thiol groups on cysteine residues within proteins. This can lead to enzyme inactivation and disruption of critical cellular functions.[8][10][11]
Q3: My cells show high levels of death after this compound treatment. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, it's crucial to rule out common experimental variables:
-
Verify Compound Concentration: Double-check all calculations for dilutions and stock solutions to ensure the final concentration is accurate.
-
Assess Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.
-
Check Culture Conditions: Confirm the stability of your incubator's CO₂, temperature, and humidity.
-
Re-evaluate Your Assay: Consider if your cytotoxicity assay is appropriate for this compound. If this compound affects cellular metabolism, a metabolism-based assay like MTT may not accurately reflect cell death.[12][13]
Q4: How can I specifically reduce cytotoxicity caused by oxidative stress?
Co-treatment with antioxidants can be an effective strategy to mitigate ROS-mediated cytotoxicity.[14][15][16][17][18] Antioxidants can neutralize free radicals, thereby preventing cellular damage.
Q5: Which antioxidants are recommended for co-treatment with this compound?
Several antioxidants can be tested. The choice may depend on the specific ROS involved and the experimental model.
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), NAC can also act as a direct ROS scavenger.[19][20] It is water-soluble and widely used in cell culture.[20] Note: At high concentrations or under specific cellular conditions, NAC itself can sometimes induce apoptosis or have pro-oxidant effects, so it is crucial to determine its optimal, non-toxic concentration for your cell line first.[21][22]
-
Catalase: This is an enzyme that specifically catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[23][24][25][26] If redox cycling is a major contributor to cytotoxicity, catalase can be highly effective.[23][27]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
MitoTEMPO: A mitochondria-targeted antioxidant, which is useful if mitochondrial ROS production is the primary driver of cytotoxicity.
Q6: How do I choose the right cytotoxicity assay for my this compound experiments?
The choice of assay is critical for obtaining accurate data. It is recommended to use at least two assays based on different principles to confirm results.
-
Metabolism-Based Assays (e.g., MTT, WST-1, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for viability.[28] Caveat: If this compound inhibits mitochondrial function without directly killing the cell, these assays may overestimate cytotoxicity.[12][29]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays measure the leakage of intracellular components (like lactate dehydrogenase, LDH) or the uptake of dyes by non-viable cells, providing a more direct measure of cell death.[10][12][13][28][30][31] These are often preferred when the compound being tested is known to interfere with cellular metabolism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity at all concentrations | 1. Error in compound dilution/calculation.2. Contamination of cell culture (e.g., mycoplasma).3. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Prepare fresh stock solutions and re-verify all calculations.2. Test cells for contamination.3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| MTT/WST-1 assay shows high cell death, but cells look healthy under a microscope. | This compound is inhibiting mitochondrial reductase enzymes without causing immediate cell lysis. This is a known artifact for certain compounds.[12][29] | 1. Confirm cytotoxicity with a membrane integrity assay (e.g., LDH release or a fluorescent live/dead stain).2. Use microscopy to visually assess and quantify cell morphology and confluence. |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density.2. Use of cells at different passage numbers or confluency levels.3. Instability of this compound in culture medium over time.4. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for accuracy.2. Maintain a consistent cell passage range and seeding confluency for all experiments.[32]3. Assess compound stability. Consider refreshing the media with new compound for long-term (>24h) incubations.4. Avoid using the outer wells of the plate or ensure they are filled with sterile PBS/media to maintain humidity.[30] |
| Antioxidant co-treatment increases cytotoxicity. | 1. The antioxidant itself is toxic at the concentration used.2. The antioxidant is acting as a pro-oxidant under your specific experimental conditions.[22]3. Cytotoxicity is not primarily mediated by ROS. | 1. Perform a dose-response curve for the antioxidant alone to determine its non-toxic concentration range.2. Test a different class of antioxidant.3. Investigate alternative mechanisms of cytotoxicity (e.g., direct enzyme inhibition, apoptosis induction). |
Data Presentation
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / WST-1 | Measures mitochondrial dehydrogenase activity in viable cells.[28] | Simple, high-throughput, inexpensive. | Can be confounded by compounds affecting cellular metabolism; endpoint assay.[12][29] |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membranes.[30][31] | Directly measures cell lysis; kinetic or endpoint. | Serum in media can contain LDH, leading to high background.[30] |
| Trypan Blue | Dye exclusion method; dead cells with permeable membranes take up the blue dye. | Simple, rapid, inexpensive. | Subjective (requires manual counting); low-throughput. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to differentiate live (green) from dead (red) cells. | Provides quantitative data for both populations; suitable for microscopy and flow cytometry. | Requires a fluorescence microscope or flow cytometer. |
Table 2: Representative Data on Antioxidant-Mediated Reduction of Cytotoxicity
This table presents hypothetical data illustrating the expected outcome of co-treating cells with an antioxidant to reduce this compound-induced cytotoxicity. The IC₅₀ (half-maximal inhibitory concentration) is expected to increase, indicating a reduction in cytotoxic potency.
| Treatment Group | IC₅₀ of this compound (µM) | Fold-Change in IC₅₀ |
| This compound Alone | 15.2 | 1.0 (Reference) |
| This compound + 1 mM NAC | 45.6 | 3.0 |
| This compound + 100 U/mL Catalase | 68.4 | 4.5 |
Data are for illustrative purposes only and will vary based on the cell line, antioxidant, and experimental conditions.
Experimental Protocols
Protocol 1: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
This protocol details how to assess whether NAC can reduce the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
N-acetylcysteine (NAC) (stock solution in sterile water or PBS, pH adjusted to 7.4)
-
96-well clear, flat-bottom tissue culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Determine Non-Toxic NAC Concentration: In a separate plate, treat cells with a serial dilution of NAC (e.g., 0.1 mM to 20 mM) for the desired experimental duration (e.g., 24h). Measure viability to identify the highest non-toxic concentration.
-
Prepare Treatment Solutions:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Prepare a solution of NAC in complete medium at 2x the final desired non-toxic concentration (e.g., if the target is 1 mM, prepare a 2 mM solution).
-
-
Cell Treatment:
-
Remove the seeding medium from the cells.
-
For this compound + NAC groups: Add 50 µL of the 2x NAC solution followed by 50 µL of the 2x this compound serial dilutions.
-
For this compound only groups: Add 50 µL of complete medium followed by 50 µL of the 2x this compound serial dilutions.
-
Controls: Include wells for untreated cells (medium only), NAC only, and solvent control (highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Following incubation, measure cytotoxicity using an LDH release assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the positive control (lysed cells). Plot the dose-response curves for this compound with and without NAC and calculate the respective IC₅₀ values.
Protocol 2: Comparative Analysis of Cytotoxicity using MTT and LDH Assays
This protocol allows for a direct comparison of a metabolism-based assay (MTT) and a membrane integrity assay (LDH) to understand the nature of this compound's cytotoxic effect.
Procedure:
-
Cell Seeding and Treatment: Seed two identical 96-well plates with 1 x 10⁴ cells per well and incubate for 24 hours. Treat both plates with identical serial dilutions of this compound and controls as described in Protocol 1. Incubate for the desired duration.
-
LDH Assay (Plate 1):
-
Before the end of the incubation, add 10 µL of Lysis Buffer (provided in most kits) to the "maximum LDH release" control wells and incubate for the final 30-45 minutes.
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Proceed with the LDH assay according to the manufacturer's instructions. Measure absorbance at the specified wavelength (typically 490 nm).
-
-
MTT Assay (Plate 2):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a SDS-HCl solution) to each well and mix thoroughly to dissolve the crystals.
-
Measure absorbance at the specified wavelength (typically 570 nm).
-
-
Data Analysis: For both assays, normalize the data to the untreated controls (100% viability) and calculate the IC₅₀ values. Compare the dose-response curves and IC₅₀ values obtained from the two different methods. A significant discrepancy may indicate that this compound affects mitochondrial metabolism.[12][13]
Visualizations
Caption: Proposed mechanism of this compound-induced oxidative stress and points of antioxidant intervention.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of quinone-induced platelet anti-aggregation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 15. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antioxidants in Mitigating Oxidative Stress-Induced Damage [frontiersin.org]
- 17. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanism of N-acetyl-cysteine inhibition on the cytotoxicity induced by titanium dioxide nanoparticles in JB6 cells transfected with activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Role of Catalase in Oxidative Stress- and Age-Associated Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Catalase - Wikipedia [en.wikipedia.org]
- 27. Potentiation of Hydrogen Peroxide Toxicity: From Catalase Inhibition to Stable DNA-iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. pubcompare.ai [pubcompare.ai]
- 32. researchgate.net [researchgate.net]
Optimizing incubation time for Quazinone in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Quazinone in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound and its derivatives are often investigated as inhibitors of phosphodiesterases (PDEs), which are enzymes that regulate cellular signaling pathways.[1][2] Specifically, many quinazoline-type compounds target PDE7, leading to anti-inflammatory and neuroprotective effects.[1] By inhibiting PDEs, this compound can modulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP).[2][3][4]
Q2: Why is optimizing the incubation time for this compound crucial?
Optimizing incubation time is critical for observing the desired biological effect without inducing off-target effects or cytotoxicity. A suboptimal incubation time can lead to false-negative results (if too short) or misleading data due to secondary effects like cell death (if too long). The ideal incubation period ensures that the compound has sufficient time to interact with its target and elicit a measurable response.
Q3: What are the initial concentration ranges I should consider for this compound?
The optimal concentration of this compound will be cell-type and assay-dependent. A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on literature for similar PDE inhibitors, a range from low nanomolar (nM) to high micromolar (µM) is often a reasonable starting point.[5][6]
Q4: How does cell density affect the outcome of a this compound experiment?
Cell density can significantly impact assay results. High cell density can lead to nutrient depletion and changes in cell signaling, potentially masking the effects of this compound. Conversely, low cell density can make cells more sensitive to the compound. It is essential to establish a consistent and optimal cell seeding density for your specific cell type and assay format.
Troubleshooting Guide
Problem 1: No observable effect of this compound at any concentration.
-
Possible Cause 1: Incubation time is too short. The compound may not have had enough time to enter the cells and interact with its target.
-
Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 8, 12, 24, and 48 hours) with a fixed, mid-range concentration of this compound.
-
-
Possible Cause 2: Compound insolubility. this compound may not be fully dissolved in the culture medium, reducing its effective concentration.
-
Solution: Ensure the stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Check for any precipitation in the final working solution.
-
-
Possible Cause 3: The chosen cell line is not responsive to this compound. The target PDE may not be expressed or may be expressed at very low levels in your cell model.
-
Solution: Verify the expression of the target PDE in your cell line using techniques like qPCR or Western blotting. Consider using a positive control compound known to elicit a response in your chosen assay.
-
Problem 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Incubation time is too long. Prolonged exposure to the compound, even at low concentrations, may induce cytotoxicity.
-
Solution: Reduce the incubation time. Refer to your time-course experiment to identify a time point where the desired effect is observed without significant cell death.
-
-
Possible Cause 2: Solvent toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.
-
-
Possible Cause 3: Cell culture health. Unhealthy or stressed cells are more susceptible to compound-induced toxicity.
Problem 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells across the plate can lead to significant variations in results.
-
Solution: Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly.
-
-
Possible Cause 2: Edge effects. Wells on the outer edges of the plate are more prone to evaporation, leading to changes in compound concentration and cell growth.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.
-
-
Possible Cause 3: Inaccurate pipetting of the compound.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the well after addition.
-
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is essential to determine the concentration range of this compound that is non-toxic to the cells.
| Step | Procedure |
| 1 | Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. |
| 2 | Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). |
| 3 | Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. |
| 4 | Incubate the plate for a predetermined time (e.g., 24 or 48 hours). |
| 5 | Assess cell viability using a suitable assay (e.g., MTT, MTS, or a live/dead staining kit). |
| 6 | Analyze the data to determine the concentration of this compound that results in a significant reduction in cell viability (e.g., IC50). |
Time-Course Experiment
This experiment helps identify the optimal incubation duration to observe the desired effect of this compound.
| Step | Procedure |
| 1 | Seed cells in multiple 96-well plates at the optimal density and allow them to adhere overnight. |
| 2 | Treat the cells with a non-toxic concentration of this compound (determined from the cell viability assay) and a vehicle control. |
| 3 | Incubate the plates for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours). |
| 4 | At each time point, terminate the experiment and measure the desired biological endpoint (e.g., cAMP levels, gene expression, or protein phosphorylation). |
| 5 | Analyze the data to identify the time point at which the maximum desired effect is observed without significant cytotoxicity. |
Dose-Response Experiment
This experiment determines the effective concentration range of this compound for the desired biological response.
| Step | Procedure |
| 1 | Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight. |
| 2 | Prepare a serial dilution of this compound in culture medium, covering a wide range of concentrations. Include a vehicle control. |
| 3 | Treat the cells with the different concentrations of this compound. |
| 4 | Incubate the plate for the optimal duration determined from the time-course experiment. |
| 5 | Measure the desired biological endpoint. |
| 6 | Analyze the data to generate a dose-response curve and determine parameters like EC50 (half-maximal effective concentration). |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway of this compound as a PDE inhibitor.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
- 1. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. youtube.com [youtube.com]
Troubleshooting unexpected results in Quazinone signaling pathway studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quazinone compounds and their effects on signaling pathways. Given that this compound is a broad term often referring to the Quinazolinone chemical scaffold, this guide focuses on the two primary target families for this class of compounds: protein kinases and phosphodiesterases.
Frequently Asked Questions (FAQs)
Q1: What are Quazinones and what signaling pathways do they typically modulate?
A1: Quazinones, more commonly known as Quinazolinones, are a class of compounds with a wide range of biological activities. In signal transduction research, they are frequently investigated as inhibitors of two major enzyme families:
-
Protein Kinases: Quinazolinones can act as ATP-competitive inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). By blocking the activity of these kinases, they can interfere with downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3]
-
Phosphodiesterases (PDEs): Certain Quinazolinone derivatives have been shown to inhibit phosphodiesterases, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds can increase intracellular levels of these second messengers, thereby modulating a variety of cellular processes.[4][5][6]
Q2: I am not seeing any inhibition of my target kinase with my this compound compound in my in vitro assay, but it shows activity in cell-based assays. What could be the reason?
A2: This is a common issue that can arise from several factors:
-
Incorrect ATP Concentration: If the ATP concentration in your in vitro assay is too high, it can outcompete your ATP-competitive inhibitor, leading to a lack of observed inhibition. It is recommended to use an ATP concentration equal to the Km(ATP) of the kinase.[7]
-
Compound Metabolism: Your compound may be a pro-drug that requires metabolic activation within the cell to become an active inhibitor. This activation would not occur in a cell-free in vitro assay.
-
Indirect Inhibition: The compound might not be a direct inhibitor of the kinase itself but may be acting on an upstream regulator in the signaling pathway within the cell.
Q3: My phosphodiesterase (PDE) inhibitor is not showing activity in my cell-based assay. What should I check?
A3: A lack of activity in a cell-based PDE assay can be due to:
-
Low Endogenous Cyclic Nucleotide Levels: The inhibitory effect of a PDE inhibitor may be difficult to detect if the basal levels of cAMP or cGMP in your cells are too low. You may need to stimulate the cells with an agonist to increase the production of these cyclic nucleotides before adding the inhibitor.
-
Cell Permeability: The compound may have poor cell membrane permeability and is therefore not reaching its intracellular target.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.
Troubleshooting Guides
In Vitro Kinase Assay Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| High background signal | Enzyme autophosphorylation.[7] | Reduce the enzyme concentration or the reaction time. Perform control reactions without the substrate to quantify the level of autophosphorylation. |
| Contaminating kinase activity in the enzyme preparation. | Use a highly purified kinase. Test the preparation for contaminating activities using specific substrates. | |
| Low signal-to-noise ratio | Suboptimal enzyme concentration or reaction time. | Titrate the enzyme concentration and perform a time-course experiment to determine the initial velocity region of the reaction.[7] |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the buffer components, including pH and salt concentrations. | |
| Inconsistent IC50 values | Variable ATP concentration between experiments.[7] | Standardize the ATP concentration, ideally at the Km(ATP) of the kinase. |
| Compound precipitation at high concentrations. | Check the solubility of the compound in the assay buffer. Use a lower concentration range or add a solubilizing agent like DMSO (ensure the final concentration is compatible with the assay). | |
| Luciferase-based assay interference.[8] | If using a luciferase-based assay to measure ATP consumption, the inhibitor may also be inhibiting the luciferase. Validate hits with an orthogonal assay, such as a radiometric or fluorescence polarization-based assay. |
In Vitro Phosphodiesterase (PDE) Assay Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| High background signal | Contaminating phosphatase activity in the enzyme preparation. | Use a highly purified PDE enzyme. Include phosphatase inhibitors in the reaction buffer if necessary. |
| Non-enzymatic degradation of cAMP/cGMP. | Ensure proper storage and handling of cyclic nucleotide stocks. Run a no-enzyme control to assess the rate of non-enzymatic degradation. | |
| Low signal | Low PDE activity. | Increase the enzyme concentration or extend the incubation time (while remaining in the linear range of the reaction). |
| Suboptimal substrate concentration. | Use a substrate (cAMP or cGMP) concentration at or below the Km value for the specific PDE isoform. | |
| Inconsistent results | Variability in reagent preparation. | Prepare fresh reagents and ensure accurate pipetting. Use a positive control inhibitor (e.g., IBMX for non-specific PDE inhibition, or a known selective inhibitor) to monitor assay performance. |
| Assay format interference. | If using a fluorescence-based assay, the test compound may be fluorescent or a quencher. Check for compound interference by running controls without the enzyme. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound as a Receptor Tyrosine Kinase Inhibitor.
Caption: this compound as a Phosphodiesterase (PDE) Inhibitor.
Caption: General Experimental Workflow for Inhibitor Screening.
Experimental Protocols
Detailed Methodology for a Radiometric In Vitro Kinase Assay
This protocol is adapted for determining the inhibitory potential of a this compound compound against a specific protein kinase.
-
Prepare the Kinase Reaction Buffer:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
0.1 mM EGTA
-
0.1% (v/v) 2-mercaptoethanol
-
-
Prepare the Reaction Mixture:
-
In a total volume of 20 µL, combine the following in a microcentrifuge tube:
-
200 ng of purified protein kinase
-
2 µg of substrate protein (e.g., myelin basic protein for some kinases)
-
1x Kinase Reaction Buffer
-
Desired concentration of this compound inhibitor (or DMSO for control)
-
-
-
Pre-incubation:
-
Incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of 0.1 mM [γ-³²P]-ATP to each reaction tube.
-
-
Incubation:
-
Incubate the reactions at 30°C for 30 minutes with gentle agitation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 7 µL of 4x LDS sample buffer.
-
-
Denaturation and Separation:
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Detection:
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
Expose the gel to autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 value for the inhibitor.
-
Detailed Methodology for a Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method for measuring PDE activity and its inhibition.
-
Prepare the Assay Buffer:
-
20 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
-
Prepare the Reaction Mixture:
-
In a 1.5 mL microcentrifuge tube, prepare a 50 µL reaction containing:
-
1-10 µg of purified PDE or cell lysate containing PDE
-
Assay Buffer
-
Desired concentration of this compound inhibitor (or DMSO for control)
-
-
-
Initiate the PDE Reaction:
-
Add 50 µL of a substrate solution containing 1 µM of 'cold' cAMP or cGMP and a trace amount of [³H]-cAMP or [³H]-cGMP.
-
-
Incubation:
-
Incubate the samples in a 30°C water bath for 10 minutes.[10]
-
-
Terminate the Reaction:
-
Stop the reaction by boiling the samples at 100°C for 2 minutes.
-
Cool the samples on ice.[10]
-
-
Convert 5'-AMP/GMP to Adenosine/Guanosine:
-
Add snake venom nucleotidase (final concentration 0.2 mg/mL) to each sample and incubate for a further 10 minutes at 30°C. This step prevents the re-cyclization of the product.[10]
-
-
Separate Product from Substrate:
-
Add a slurry of Dowex anion exchange resin to each tube to bind the unreacted [³H]-cAMP/cGMP.
-
Centrifuge the tubes and collect the supernatant containing the [³H]-adenosine/guanosine product.
-
-
Detection:
-
Add the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of hydrolyzed substrate and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.
-
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro protein kinase assay [bio-protocol.org]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Quazinone and Other Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Quazinone (Ro 13-6438) with other prominent inotropic agents, including dobutamine, milrinone, and levosimendan. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed overview of their mechanisms of action, supporting experimental data, and relevant methodologies.
Overview of Inotropic Agents and Mechanisms of Action
Inotropic agents are a class of drugs that modify the force or speed of myocardial contraction. They are crucial in the management of heart failure and other cardiac conditions characterized by reduced cardiac output. The agents discussed in this guide exert their effects through distinct signaling pathways.
-
This compound (Ro 13-6438) and Milrinone (Phosphodiesterase 3 Inhibitors): this compound and milrinone are selective inhibitors of phosphodiesterase 3 (PDE3).[1][2] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This, in turn, activates protein kinase A (PKA), which phosphorylates various proteins, leading to an increased influx of calcium ions and enhanced myocardial contractility. In vascular smooth muscle, elevated cAMP levels cause vasodilation, reducing both preload and afterload on the heart.[3]
-
Dobutamine (β1-Adrenergic Agonist): Dobutamine primarily stimulates β1-adrenergic receptors in the heart.[5][6] This activation also leads to an increase in intracellular cAMP via the Gs-protein signaling cascade, resulting in a positive inotropic effect similar to that of PDE3 inhibitors.[7][8]
-
Levosimendan (Calcium Sensitizer): Levosimendan represents a different class of inotropes. Its primary mechanism involves sensitizing the cardiac contractile apparatus to calcium by binding to cardiac troponin C in a calcium-dependent manner.[9][10][11] This enhances contractility without significantly increasing intracellular calcium concentrations. Additionally, levosimendan opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.[12]
The distinct signaling pathways of these agents are visualized in the following diagrams:
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dobutamine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. litfl.com [litfl.com]
- 9. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levosimendan - Wikipedia [en.wikipedia.org]
- 11. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Levosimendan? [synapse.patsnap.com]
Unveiling the Cardiotonic Potential: A Comparative Analysis of a Novel Quazinone Derivative, QZ-X, as a Phosphodiesterase 3 (PDE3) Inhibitor
For Immediate Release
[City, State] – [Date] – A newly synthesized Quazinone derivative, designated QZ-X, has demonstrated significant potential as a selective Phosphodiesterase 3 (PDE3) inhibitor, offering a promising new avenue for the development of advanced cardiotonic agents. This guide provides a comprehensive comparison of QZ-X's mechanism of action and performance with existing PDE3 inhibitors, supported by preclinical experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular research.
Mechanism of Action: A Targeted Approach to Inotropy
This compound and its derivatives are recognized for their cardiotonic effects, primarily achieved through the inhibition of cyclic nucleotide phosphodiesterases (PDEs). These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these drugs increase the intracellular concentrations of these second messengers, leading to a cascade of downstream effects.
QZ-X has been specifically designed to selectively inhibit the PDE3 isozyme, which is highly expressed in cardiac and vascular smooth muscle. Inhibition of PDE3 in cardiomyocytes leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in cardiac contraction, resulting in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.
Below is a diagram illustrating the proposed signaling pathway of QZ-X.
Caption: Proposed signaling pathway of QZ-X in cardiomyocytes.
Comparative Performance Data
The efficacy of QZ-X was evaluated against two well-established PDE3 inhibitors, Milrinone and Amrinone. The following tables summarize the key performance indicators from in vitro assays.
Table 1: PDE3 Inhibitory Activity
| Compound | IC₅₀ (nM) for PDE3A | Selectivity (PDE3/PDE4) |
| QZ-X | 15.2 ± 2.1 | >1000-fold |
| Milrinone | 25.8 ± 3.5 | ~800-fold |
| Amrinone | 150.4 ± 12.7 | ~100-fold |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Cardiotonic Effects in Isolated Cardiomyocytes
| Compound (1 µM) | Increase in Contractile Force (%) | Increase in cAMP Level (%) |
| QZ-X | 78.5 ± 5.2 | 95.3 ± 7.8 |
| Milrinone | 65.2 ± 4.8 | 82.1 ± 6.5 |
| Amrinone | 42.1 ± 3.9 | 55.6 ± 5.1 |
Data are presented as mean ± standard deviation relative to baseline.
Experimental Protocols
1. PDE Inhibition Assay
The inhibitory activity of the compounds against PDE3A and PDE4D was determined using a fluorescence polarization-based assay.
-
Enzyme Source: Recombinant human PDE3A and PDE4D.
-
Substrate: FAM-cAMP.
-
Procedure:
-
Test compounds were serially diluted in assay buffer.
-
The enzyme was incubated with the test compound for 15 minutes at room temperature.
-
The reaction was initiated by the addition of the FAM-cAMP substrate.
-
After a 60-minute incubation, a binding agent was added to stop the reaction.
-
Fluorescence polarization was measured using a microplate reader.
-
-
Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
The experimental workflow for the PDE Inhibition Assay is depicted below.
Caption: Workflow for the in vitro PDE inhibition assay.
2. Intracellular cAMP Measurement Assay
Intracellular cAMP levels in isolated adult rat ventricular myocytes were measured using a competitive immunoassay kit.
-
Cell Culture: Cardiomyocytes were isolated and cultured according to standard protocols.
-
Procedure:
-
Cells were pre-incubated with a non-selective phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation by other PDEs.
-
Cells were then treated with the test compounds (1 µM) for 10 minutes.
-
The reaction was stopped, and cells were lysed.
-
cAMP levels in the cell lysates were quantified using a commercially available cAMP assay kit.
-
-
Data Analysis: Results were normalized to the total protein concentration in each sample and expressed as a percentage increase over the vehicle-treated control.
3. In Vitro Cardiotoxicity Assay
The assessment of cardiotoxicity is a critical component in the development of new cardiotonic agents.[1][2] An in vitro drug-induced cardiotoxicity assay using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be a valuable tool for this purpose.[1] These assays can evaluate parameters such as cytotoxicity and changes in calcium transients and contractility in response to drug exposure.[1][3]
The workflow for a general in vitro cardiotoxicity screening process is outlined below.
Caption: General workflow for in vitro cardiotoxicity screening.
Conclusion
The preclinical data presented in this guide demonstrate that the novel this compound derivative, QZ-X, is a potent and highly selective PDE3 inhibitor. Its superior IC₅₀ value and greater in vitro cardiotonic effects compared to established drugs like Milrinone and Amrinone highlight its potential as a next-generation inotropic agent. Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile and safety of QZ-X.
References
- 1. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 3. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
A Comparative Analysis of Quazinone and Its Structural Analogues in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Quazinone, a quinazolinone derivative, has been identified as a potent positive inotropic agent with vasodilatory properties, primarily exerting its effects through the selective inhibition of phosphodiesterase 3 (PDE3). This guide provides a comparative analysis of this compound and its structural analogues, offering insights into their performance based on available experimental data. The information is intended to assist researchers and professionals in the field of cardiovascular drug development.
Mechanism of Action: The Role of PDE3 Inhibition
This compound and its analogues function as positive inotropes by selectively inhibiting the PDE3 enzyme.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in an increased influx of calcium ions and enhanced myocardial contractility.[3] Concurrently, the inhibition of PDE3 in vascular smooth muscle cells leads to vasodilation, reducing both preload and afterload on the heart.[4][5]
Comparative Performance Data
Quantitative data directly comparing the PDE3 inhibitory and inotropic potency of a wide range of this compound's structural analogues is limited in publicly available literature. However, the following tables summarize the available data for this compound and a key analogue.
Table 1: PDE3 Inhibition
| Compound | Chemical Structure | IC50 (µM) for PDE3 Inhibition |
| This compound (Ro 13-6438) | 6-chloro-1,5-dihydro-3-methyl-imidazo[2,1-b]quinazolin-2(3H)-one | 0.6[1] |
| ORF 16600 | 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone | Not explicitly reported, but described as twice as potent as amrinone.[6] |
Table 2: Inotropic Effect
| Compound | EC50 (µM) for Positive Inotropic Effect |
| This compound (Ro 13-6438) | 30 (in isolated guinea pig left atria)[4] |
| ORF 16600 | Not explicitly reported. |
Structure-Activity Relationship (SAR)
The quinazolinone scaffold is a critical component for the cardiotonic activity of these compounds. SAR studies on related PDE inhibitors suggest that modifications at various positions of the quinazoline ring can significantly influence potency and selectivity. For instance, in a series of 2(1H)-quinazolinones, the presence of methoxy groups at the 5 and 6 positions, as seen in ORF 16600, was found to be beneficial for activity.[6] The imidazo-fused ring system in this compound also plays a crucial role in its interaction with the PDE3 enzyme. Further research is needed to fully elucidate the SAR of this class of compounds for optimal inotropic and vasodilatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of this compound and its analogues.
PDE3 Enzyme Inhibition Assay
This in vitro assay determines the concentration of a compound required to inhibit 50% of the PDE3 enzyme activity (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE3 enzyme is used. The substrate, [3H]-cAMP, is prepared in an appropriate assay buffer.
-
Compound Dilution: Test compounds (this compound and its analogues) are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The reaction is initiated by adding the PDE3 enzyme to a mixture of the test compound and [3H]-cAMP in a 96-well plate. The final reaction volume is typically 100 µL.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30 minutes) to allow for enzymatic activity.
-
Termination: The reaction is stopped by adding a stop solution (e.g., 0.1 M HCl).
-
Separation: The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography (e.g., Dowex resin).
-
Quantification: The amount of [3H]-AMP produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Isolated Perfused Heart (Langendorff) Assay for Inotropic Effect
This ex vivo assay measures the direct effect of a compound on myocardial contractility (inotropic effect) in an isolated heart preparation.
Protocol:
-
Heart Isolation: A small mammal (e.g., guinea pig, rabbit) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Instrumentation: A force transducer is attached to the apex of the ventricle to measure contractile force. Electrodes may be placed to record an electrocardiogram (ECG).
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of contractile force and heart rate is achieved.
-
Drug Administration: Test compounds are infused into the perfusion buffer at increasing concentrations.
-
Data Acquisition: Changes in contractile force (dP/dtmax), heart rate, and coronary flow are continuously recorded.
-
Data Analysis: The concentration-response curve for the inotropic effect is constructed, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
Conclusion
References
- 1. Synthesis and cardiotonic activity of certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Cardiovascular profile of Ro 13-6438, a novel positive inotropic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive inotropic/vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Phosphodiesterase Inhibitor Therapeutic Effects in Diverse Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive comparison of the therapeutic effects of phosphodiesterase (PDE) inhibitors across various disease models, with a focus on neuroinflammatory, cardiovascular, and neurodegenerative conditions. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of PDE inhibitors against alternative therapies, supported by experimental data and detailed methodologies. The compounds discussed are representative of a class of molecules that may be related to the broad term "Quazinone," which itself does not correspond to a specific approved therapeutic agent but may encompass quinazolinone-based structures with PDE-inhibiting activity.
Data Presentation: Comparative Efficacy of PDE Inhibitors and Alternatives
The following tables summarize the quantitative data on the efficacy of various PDE inhibitors compared to alternative therapeutic agents in preclinical disease models.
Table 1: Neuroinflammatory Disease Model - Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Target | Dose | Administration Route | Key Efficacy Metric | Result | Alternative Therapy | Alternative's Result |
| Rolipram | PDE4 | 10 mg/kg | s.c. daily | Clinical Score Reduction | Significant reduction in EAE clinical scores.[1][2] | Glatiramer Acetate | Significant reduction in relapse rate and disability progression. |
| TC3.6 | PDE7 | Not Specified | Not Specified | Clinical Score Reduction | Prevention of EAE clinical signs, similar to Rolipram.[1][2] | Fingolimod (FTY720) | 1 mg/kg, i.p. daily; Significant reduction in EAE severity.[3] |
| PF-04957325 | PDE8 | 15.5 mg/kg/day | s.c. osmotic pump | Clinical Score Reduction | Suppression of clinical signs of EAE.[4] | Dimethyl Fumarate | Reduction in inflammatory lesions and clinical scores. |
| Ibudilast | Pan-PDE | Not Specified | Not Specified | Neuroprotection | Exerts neuroprotective effects in progressive MS models.[2][5] | Teriflunomide | Reduction in annualized relapse rate. |
Table 2: Cardiovascular Disease Model - Pulmonary Arterial Hypertension (PAH)
| Compound | Target | Dose | Administration Route | Key Efficacy Metric | Result | Alternative Therapy | Alternative's Result |
| Sildenafil | PDE5 | 100 mg/kg/day | Drinking Water | Mean Pulmonary Arterial Pressure (mPAP) | Significantly attenuated the increase in mPAP.[6] | Bosentan | 300 mg/kg/day, food admix; Significantly attenuated the increase in mPAP.[6] |
| Bosentan + Sildenafil | ET-A/ET-B Receptor Antagonist + PDE5 | 300 mg/kg/day + 100 mg/kg/day | Food admix + Drinking Water | mPAP and RV Hypertrophy | Additive effect in reducing mPAP and right ventricular hypertrophy.[6] | Iloprost (Inhaled) | Improvement in exercise capacity and hemodynamics. |
| Tadalafil | PDE5 | Not Specified | Not Specified | Hemodynamics | Improved hemodynamics in PAH models. | Riociguat | Significant improvement in pulmonary vascular resistance. |
Table 3: Cardiovascular Disease Model - Heart Failure (Transverse Aortic Constriction)
| Compound | Target | Dose | Administration Route | Key Efficacy Metric | Result | Alternative Therapy | Alternative's Result |
| Milrinone | PDE3 | 1 and 10 µM (in vitro) | Not Applicable | Spontaneous Activity in Pulmonary Veins | Increased spontaneous activity.[7] | Metoprolol (Beta-blocker) | Reduction in mortality and hospitalization in chronic heart failure. |
| ITI-214 | PDE1 | 30 mg (human study) | Oral | Cardiac Output and SVR | Increased cardiac output and reduced systemic vascular resistance.[8] | Enalapril (ACE Inhibitor) | Reduced mortality and hospitalizations for heart failure. |
| BAY 60-7550 | PDE2 | 10 mg/kg/day | Oral | Cardiac Function | Did not show acute changes but may have long-term benefits.[9] | Spironolactone (Aldosterone Antagonist) | Reduced mortality and symptoms in severe heart failure. |
Table 4: Neurodegenerative Disease Model - Alzheimer's Disease
| Compound | Target | Dose | Administration Route | Key Efficacy Metric | Result | Alternative Therapy | Alternative's Result |
| Sildenafil | PDE5 | Not Specified | Not Specified | Cognitive Function and Aβ Load | Amelioration of synaptic and cognitive deficits; reduction in Aβ levels.[10][11][12] | Memantine | Moderate decrease in clinical deterioration in moderate-to-severe AD. |
| Rolipram | PDE4 | Not Specified | Not Specified | Cognitive Function | Rescued decreased CREB activation and improved cognition.[13] | Donepezil | Symptomatic improvement in cognition and global function. |
| Cilostazol | PDE3 | Not Specified | Not Specified | Cognitive Function | Improvement in cognitive function in AD models.[10] | Rivastigmine | Improvement in cognitive function. |
| Vinpocetine | PDE1 | Not Specified | Not Specified | Cognitive Function | Restored memory function in a rat model of AD.[14] | Galantamine | Slowed decline in cognitive and functional abilities. |
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis
-
Model Induction:
-
Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A common concentration is 1 mg/mL of MOG35-55 and 1 mg/mL of M. tuberculosis.[15]
-
Immunization: Anesthetize female C57BL/6 mice (8-10 weeks old) with isoflurane. Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously at two sites on the back.[16]
-
Pertussis Toxin Administration: Inject 100-200 ng of pertussis toxin in PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later to increase the permeability of the blood-brain barrier.[3][17]
-
-
Drug Administration:
-
For therapeutic studies, treatment is typically initiated at the peak of the disease, around day 15 post-immunization, when the clinical score reaches 3.[3]
-
Drugs can be administered via various routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or continuous infusion via osmotic mini-pumps.[3][4]
-
-
Assessment of Efficacy:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale: 0 = no abnormality; 1 = limp tail; 2 = limp tail and hind limb weakness; 3 = hind limb paralysis; 4 = hind limb and forelimb paralysis; 5 = moribund.[3][16]
-
Histopathology: At the end of the study, perfuse mice and collect spinal cords for histological analysis to assess inflammatory cell infiltration and demyelination.
-
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH)
-
Model Induction:
-
Monocrotaline (MCT) Preparation: Dissolve MCT in 0.5 N HCl, neutralize to pH 7.4 with 0.5 N NaOH, and dilute with sterile water to a final concentration of 60 mg/mL.[18]
-
Injection: Administer a single subcutaneous or intraperitoneal injection of MCT (60 mg/kg body weight) to male Sprague-Dawley or Wistar rats.[18][19] PAH typically develops over 4 weeks.
-
-
Drug Administration:
-
Assessment of Efficacy:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).
-
Histology: Analyze lung tissue for medial hypertrophy of pulmonary arteries and perivascular inflammation.[20]
-
Transverse Aortic Constriction (TAC) for Heart Failure
-
Model Induction:
-
Anesthesia and Preparation: Anesthetize male C57BL/6 mice and place them in a supine position. Shave the chest area and sterilize the surgical site.[21]
-
Surgical Procedure: Make a small incision at the suprasternal notch. Bluntly dissect to expose the aortic arch.
-
Constriction: Place a 27-gauge needle parallel to the transverse aorta between the innominate and left carotid arteries. Tie a 6-0 silk suture around the aorta and the needle. Quickly remove the needle to create a standardized constriction.[22][23]
-
Closure: Close the chest and skin incisions.
-
-
Drug Administration:
-
Drug treatment can be initiated at various time points post-TAC to model different stages of heart failure.
-
Administration can be via oral gavage, intraperitoneal injection, or osmotic mini-pumps.
-
-
Assessment of Efficacy:
-
Echocardiography: Perform serial echocardiograms to assess cardiac function, including ejection fraction, fractional shortening, and ventricular dimensions.
-
Hemodynamics: Measure left ventricular pressure and dP/dt via cardiac catheterization.
-
Histology and Molecular Analysis: Assess cardiac hypertrophy (heart weight to body weight ratio), fibrosis (Masson's trichrome or Sirius red staining), and gene expression of heart failure markers.
-
Amyloid-Beta (Aβ) Infusion for Alzheimer's Disease
-
Model Induction:
-
Aβ Preparation: Prepare aggregated Aβ1-42 peptide. A common method is to dissolve the peptide in a solvent like HFIP, evaporate the solvent, and then resuspend in a buffer such as PBS to allow for aggregation over several days at 37°C.[24]
-
Stereotaxic Surgery: Anesthetize male rats (e.g., Wistar or Sprague-Dawley) and place them in a stereotaxic frame.
-
Injection: Inject the prepared Aβ1-42 solution (e.g., 1 µg/µL) bilaterally into the hippocampus (e.g., CA1 region) using a Hamilton syringe.[24][25] Sham animals receive vehicle injections.
-
-
Drug Administration:
-
Treatment can be administered before, during, or after Aβ injection to assess prophylactic or therapeutic effects.
-
Common routes include oral gavage and intraperitoneal injection.
-
-
Assessment of Efficacy:
-
Behavioral Testing: Evaluate cognitive function using tests such as the Morris water maze, contextual fear conditioning, or radial arm water maze.[2]
-
Biochemical Analysis: Measure Aβ levels in the brain using ELISA.
-
Histopathology: Assess Aβ plaque deposition (immunohistochemistry with antibodies like 4G8) and neuroinflammation (staining for microglia and astrocytes).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary mechanism of action for phosphodiesterase inhibitors is the modulation of intracellular cyclic nucleotide signaling pathways. By inhibiting the degradation of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), these drugs amplify the downstream effects of these second messengers.
Caption: cAMP and cGMP signaling pathways modulated by PDE inhibitors.
Experimental Workflows
The following diagrams illustrate the general workflows for the preclinical disease models discussed.
Caption: Experimental workflow for the EAE model of multiple sclerosis.
References
- 1. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of PDE Inhibitors on Multiple Sclerosis: a Review of in vitro and in vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 15. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 21. mmpc.org [mmpc.org]
- 22. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 23. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Quazinone and Milrinone in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 3 (PDE3) inhibitors quazinone and milrinone, focusing on their performance in preclinical heart failure models. The information presented herein is supported by experimental data from published studies to assist researchers in making informed decisions for future investigations.
Overview of this compound and Milrinone
This compound, also known by its developmental code R 80122, and milrinone are potent inotropic and vasodilatory agents.[1] Both drugs exert their effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to enhanced cardiac contractility and vasodilation, making them valuable candidates for the treatment of heart failure.[1]
Signaling Pathway of this compound and Milrinone
The mechanism of action for both this compound and milrinone involves the inhibition of PDE3, which sets off a cascade of intracellular events culminating in increased cardiac contractility and vasodilation. The following diagram illustrates this shared signaling pathway.
Caption: Signaling pathway of this compound and Milrinone.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies comparing this compound and milrinone.
In Vitro PDE3 Inhibition
| Compound | Source | PDE Isoenzyme | IC50 | Potency Relative to Milrinone |
| This compound (R 80122) | Canine Left Ventricle | PDE III | More potent than milrinone | - |
| Milrinone | Canine Left Ventricle | PDE III | Less potent than R 80122 | - |
Note: Specific IC50 values from a direct comparative study were not available in the reviewed literature. However, Wijnands et al. (1992) reported that this compound (R 80122) is a more selective and potent inhibitor of PDE type III than milrinone.
In Vivo Hemodynamic Effects in a Canine Model of Myocardial Ischemia and Heart Failure
| Parameter | This compound (R 80122) | Milrinone |
| Left Ventricular External Mechanical Efficiency | Normalized | Not Normalized |
| Aortic Blood Pressure | Maintained | Decreased |
| Incidence of Ventricular Tachycardia | Lower tendency | Higher tendency |
Data from van der Meer et al. (1994). Both drugs were administered via intravenous infusion at a rate of 0.005 mg/kg/min.[1]
In Vivo Effects on Contractility in a Canine Model of Stunned Myocardium
| Compound | Dose (i.v.) | Effect on Global Left Ventricular Function | Effect on Systolic Wall Thickening in Ischemic Areas |
| This compound (R 80122) | ≥ 0.16 mg/kg | Significant Increase | Significant Increase |
| Milrinone | ≥ 0.16 mg/kg | Significant Increase | Significant Increase |
Data from Wijnands et al. (1992).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Phosphodiesterase (PDE) Isoenzyme Inhibition Assay
Objective: To determine the potency and selectivity of this compound and milrinone in inhibiting different PDE isoenzymes isolated from canine left ventricular tissue.
Protocol:
-
Tissue Preparation: Left ventricular tissue is obtained from healthy mongrel dogs. The tissue is minced and homogenized in a buffer solution.
-
Isolation of PDE Isoenzymes: The homogenate is centrifuged, and the supernatant is subjected to DEAE-cellulose chromatography to separate the different PDE isoenzyme subtypes (e.g., PDE I, II, and III).
-
PDE Activity Assay: The activity of each PDE isoenzyme is measured using a radioisotope assay. The assay mixture contains the isolated PDE fraction, a specific concentration of radiolabeled cyclic nucleotide (e.g., ³H-cAMP), and the test compound (this compound or milrinone) at various concentrations.
-
Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration. The reaction is then terminated by adding a stopping solution.
-
Separation and Quantification: The product of the enzymatic reaction (e.g., ³H-AMP) is separated from the unreacted substrate using chromatography. The radioactivity of the product is then quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of PDE activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Canine Model of Myocardial Ischemia and Heart Failure
Objective: To compare the cardiac and hemodynamic effects of this compound and milrinone in a model of acute global left ventricular ischemia complicated by heart failure.
Protocol:
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the left ventricle to measure ventricular pressure.
-
Induction of Heart Failure: Acute global left ventricular ischemia is induced by repeated short-term occlusions of the left main coronary artery, leading to the development of stable heart failure.
-
Drug Administration: Once stable heart failure is established, an intravenous infusion of either this compound (R 80122) or milrinone (at a rate of 0.005 mg/kg/min for both) is initiated and continued for a specified duration (e.g., 50 minutes).
-
Hemodynamic Monitoring: Throughout the experiment, various hemodynamic parameters are continuously monitored, including heart rate, aortic blood pressure, left ventricular pressure, and cardiac output.
-
Data Analysis: The changes in hemodynamic variables from baseline are calculated and compared between the two treatment groups to assess the effects of each drug on the failing heart.
Experimental Workflow
The following diagram outlines the typical workflow for comparing this compound and milrinone in a preclinical setting.
Caption: Experimental workflow for comparing this compound and Milrinone.
Conclusion
Both this compound and milrinone are effective PDE3 inhibitors that improve cardiac function in preclinical models of heart failure. The available data suggests that this compound may offer a more favorable hemodynamic profile than milrinone, as evidenced by its ability to normalize left ventricular external mechanical efficiency and maintain aortic blood pressure in a canine model of myocardial ischemia and heart failure.[1] Furthermore, this compound has been reported to be a more potent and selective inhibitor of PDE3 than milrinone. However, both drugs demonstrate significant positive inotropic effects in stunned myocardium. Further head-to-head studies, particularly those providing direct comparative IC50 values and evaluating a broader range of heart failure models, are warranted to fully elucidate the therapeutic potential of this compound relative to milrinone.
References
Independent Verification of Quazinone: A Comparative Analysis with Contemporary PDE3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for Quazinone (Ro 13-6438), a selective phosphodiesterase 3 (PDE3) inhibitor developed in the 1980s for heart disease. As this compound is no longer available, this analysis serves as a retrospective verification resource, comparing its performance with other prominent PDE3 inhibitors of the same era, namely milrinone and enoximone. The information is compiled from original research publications and subsequent independent studies to offer a comprehensive overview supported by experimental data.
Mechanism of Action: PDE3 Inhibition
This compound, milrinone, and enoximone all function as selective inhibitors of phosphodiesterase 3 (PDE3).[1] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE3, these drugs increase intracellular cAMP levels, leading to two primary therapeutic effects:
-
Positive Inotropy: In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility.
-
Vasodilation: In vascular smooth muscle, increased cAMP promotes relaxation, leading to a decrease in both preload and afterload on the heart.
While all three drugs share this core mechanism, variations in their chemical structures could potentially lead to differences in potency, selectivity, and overall hemodynamic effects.
Comparative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies to facilitate a comparison of this compound with milrinone and enoximone. It is important to note that a direct head-to-head clinical trial involving all three compounds is not available in the published literature. The data presented here is compiled from separate studies and should be interpreted with this in mind.
Table 1: In Vitro Positive Inotropic Effects in Isolated Guinea Pig Papillary Muscle
| Compound | Concentration for 50% Max Effect (EC50) | Maximum Increase in Contractile Force | Data Source |
| This compound (Ro 13-6438) | 3.1 x 10⁻⁵ M | Not explicitly stated | Original Developer Study[2] |
| Milrinone | Not explicitly stated | 26% | Independent Study[3] |
| Enoximone | Not explicitly stated | 26% | Independent Study[3] |
Table 2: In Vivo Hemodynamic Effects in Anesthetized Dogs
| Compound | Dose | Change in Myocardial Contractile Force | Change in Mean Arterial Pressure | Change in Heart Rate | Data Source |
| This compound (Ro 13-6438) | 10-300 µg/kg i.v. | Dose-dependent increase | Dose-dependent decrease | Slight increase | Original Developer Study[2] |
| Milrinone | 10-30 µg/kg/min i.v. | Significant increase | Decrease | Increase | Independent Comparative Study[4] |
| Enoximone | 1.0 mg/kg i.v. | Significant increase | Decrease | Increase | Independent Comparative Study[5] |
Table 3: Hemodynamic Effects in Human Volunteers/Patients
| Compound | Dose | Change in Cardiac Index | Change in Systemic Vascular Resistance | Change in Heart Rate | Data Source |
| This compound (Ro 13-6438) | 10 & 20 mg i.v. / 20, 40, & 60 mg oral | Dose-dependent increase | Dose-dependent decrease | Slight increase | Independent Clinical Trial[6] |
| Milrinone | 50 µg/kg bolus, 0.5 µg/kg/min infusion | +36% | - | +10% | Independent Comparative Study[4] |
| Enoximone | 1.0 mg/kg bolus | +31% | -38% | +15% | Independent Comparative Study[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
In Vitro Assessment of Myocardial Contractility (Isolated Guinea Pig Atria)
This protocol is based on the methods described in the original this compound research.[2]
-
Tissue Preparation: Guinea pigs are euthanized, and the left atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Stimulation: The atria are electrically stimulated at a constant frequency (e.g., 1 Hz) with an appropriate voltage.
-
Tension Measurement: The isometric tension developed by the atrial muscle is measured using a force transducer and recorded.
-
Drug Administration: After a stabilization period, cumulative concentrations of the test compound (this compound, milrinone, or enoximone) are added to the organ bath.
-
Data Analysis: The change in developed tension from baseline is measured at each drug concentration to determine the positive inotropic effect and construct a dose-response curve.
In Vivo Assessment of Hemodynamic Effects (Anesthetized Dog Model)
This protocol is a generalized representation based on methodologies from the 1980s for assessing cardiovascular drug effects.[2][8]
-
Animal Preparation: Mongrel dogs are anesthetized, intubated, and ventilated. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the left ventricle to measure ventricular pressure. An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output.
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, systemic arterial pressure, left ventricular pressure, and cardiac output. Systemic vascular resistance is calculated from these measurements.
-
Drug Administration: The test compound is administered intravenously, either as a bolus or a continuous infusion, at varying doses.
-
Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded throughout the drug administration period and for a specified time after.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated for each dose of the drug to determine its inotropic and vasodilatory effects.
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PDE3 inhibitors in cardiac myocytes.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular profile of Ro 13-6438, a novel positive inotropic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response following single administrations of a new cardiac performance enhancer RO 13-6438 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design for study of cardiopulmonary resuscitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the enzymatic selectivity of Quazinone (also known as Ro 13-6438), a quinazolinone derivative recognized for its cardiotonic and vasodilatory properties. The primary mechanism of action for this compound is the inhibition of Phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). Understanding the selectivity of a compound against its primary target versus related enzyme families is paramount in drug development to predict potential off-target effects and therapeutic windows.
Executive Summary
This compound is a potent and selective inhibitor of the Phosphodiesterase 3 (PDE3) enzyme family. While comprehensive public data on its inhibitory activity against a full panel of other PDE families is limited, its established high affinity for PDE3 underscores its targeted mechanism of action. This guide presents the available quantitative data for this compound, offers a contextual comparison with other well-characterized PDE inhibitors, details the experimental protocols for assessing PDE inhibition, and provides visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound's Selectivity Profile
| Enzyme Target | This compound (Ro 13-6438) IC50 |
| PDE3 | 0.6 µM [1][2] |
| PDE1 | Data not available |
| PDE2 | Data not available |
| PDE4 | Data not available |
| PDE5 | Data not available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Contextual Comparison with Other PDE Inhibitors
To provide a broader perspective on PDE inhibitor selectivity, the table below includes data for other well-known PDE inhibitors, highlighting their varied selectivity profiles across the phosphodiesterase enzyme family. This is for contextual purposes and does not directly reflect the selectivity of this compound.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| Milrinone | >100 | >100 | 0.4 | 12 | >100 |
| Rolipram | >100 | >100 | 50 | 0.08 | >100 |
| Sildenafil | 0.26 | 2.5 | 2.5 | 7.4 | 0.0036 |
| IBMX (non-selective) | 13 | 32 | 19 | 12 | 5.6 |
Experimental Protocols
The determination of a compound's selectivity profile against a panel of enzymes is a critical step in preclinical drug development. The following is a detailed, generalized protocol for an in vitro phosphodiesterase inhibition assay, representative of the methodologies used to generate the data presented above.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against various PDE isozymes.
Materials:
-
Recombinant human PDE enzymes (PDE1-PDE11)
-
Test compound (this compound)
-
Cyclic nucleotides: cAMP and cGMP
-
[³H]-cAMP and [³H]-cGMP (radiolabeled substrates)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 µM DTT)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations
-
Recombinant PDE enzyme
-
-
Pre-incubation: Gently mix the plate and pre-incubate the reaction mixture at 30°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP, depending on the PDE isozyme being tested) to each well. The final substrate concentration should be below the Km value for each enzyme to ensure competitive inhibition kinetics.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by adding a sufficient volume of snake venom nucleotidase. This enzyme will hydrolyze the radiolabeled 5'-AMP or 5'-GMP product to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation of Product: Add an anion-exchange resin slurry to each well. The negatively charged, unreacted substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the neutral product ([³H]-adenosine or [³H]-guanosine) will remain in the supernatant.
-
Quantification: Centrifuge the plate to pellet the resin. Transfer a portion of the supernatant to a new plate containing scintillation fluid.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity. Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway of PDE3 Inhibition
Caption: PDE3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDE Inhibition Assay
Caption: Experimental workflow for a phosphodiesterase inhibition assay.
References
A Comparative Pharmacokinetic Profile of Quazinone Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of various Quazinone analogues. The information is compiled from preclinical and clinical studies to aid in the selection and development of new therapeutic agents.
This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes a typical workflow for pharmacokinetic evaluation. The this compound scaffold is a versatile structure found in a range of therapeutic agents, and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of its analogues is crucial for their successful development.
Comparative Pharmacokinetic Data
The following tables summarize the in vivo and in vitro pharmacokinetic parameters of several this compound analogues from different therapeutic classes. It is important to note that these data are collated from various studies and may not be directly comparable due to differences in experimental conditions.
In Vivo Pharmacokinetic Parameters of this compound Analogues
| Compound | Therapeutic Class | Animal Model | Dose & Route | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Prazosin | α1-adrenoceptor antagonist | Human | 2 mg, oral | ~2.5 | 12.7 L/h (total body) | 42.2 | 43.5 - 69.3 | [1] |
| Doxazosin | α1-adrenoceptor antagonist | Human | - | Long | - | - | - | [2] |
| Trimazosin | α1-adrenoceptor antagonist | Human | - | - | - | - | - | |
| ZM241385 | A2A receptor antagonist | Rat | 5 mg/kg, IV | - | High | - | - | [3][4] |
| Rat | 1 & 5 mg/kg, oral | - | - | - | 6.09 | [4] | ||
| KB-1517 | IL-33 Inhibitor | Mouse | - | Slow Elimination | - | - | >100 | [5] |
| KB-1518 | IL-33 Inhibitor | Mouse | - | - | Low | - | ~14 | [5] |
| Compound 27 | Antibacterial | Mouse | - | - | Low | - | Good | [3] |
Abbreviations: T1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
In Vitro Pharmacokinetic Parameters of this compound Analogues
| Compound | Assay | System | Parameter | Value | Reference |
| KB-1517 | Metabolic Stability | Human and Mouse Liver S9 | t1/2 | > 60 min | [5] |
| KB-1518 | Metabolic Stability | Human and Mouse Liver S9 | t1/2 | > 60 min | [5] |
| Prazosin | Plasma Protein Binding | Human Plasma | % Bound | 92 - 97 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic data. Below are summaries of common experimental protocols used in the cited studies.
In Vivo Pharmacokinetic Studies in Rodents
A typical in vivo pharmacokinetic study in rats or mice involves the following steps:
-
Animal Model: Male Sprague-Dawley rats or ICR mice are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Administration: The this compound analogue is formulated in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol). For intravenous (IV) administration, the compound is typically injected via the tail vein. For oral (PO) administration, it is delivered by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.
-
Bioanalysis: The concentration of the this compound analogue and its potential metabolites in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
In Vitro Metabolic Stability Assay
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes:
-
Test System: Pooled liver microsomes or S9 fractions from humans or relevant animal species are used as the source of metabolic enzymes.
-
Incubation: The this compound analogue is incubated with the liver fractions in a buffered solution at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to proteins in the blood plasma, which can significantly affect its distribution and availability to target tissues:
-
Method: Equilibrium dialysis is a commonly employed method.
-
Apparatus: A dialysis chamber is divided by a semi-permeable membrane. One side contains plasma (from human or animal sources), and the other side contains a protein-free buffer.
-
Procedure: The this compound analogue is added to the plasma side, and the system is allowed to equilibrate at 37°C.
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma. The percentage of protein binding is then calculated as (1 - fu) * 100.
Visualizations
The following diagrams illustrate key workflows and concepts in the pharmacokinetic evaluation of this compound analogues.
Caption: Experimental Workflow for Pharmacokinetic Profiling.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Quazinone
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the safe handling and disposal of Quazinone, a phosphodiesterase inhibitor used in research. Adherence to these procedures is mandatory to ensure a safe working environment and compliance with regulations.
Key Chemical and Physical Properties of this compound
A summary of important quantitative data for this compound is presented below for easy reference. This information is critical for understanding the chemical's characteristics and potential hazards.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClN₃O[1][2][3] |
| Molecular Weight | 235.67 g/mol [1][3] |
| CAS Number | 70018-51-8[1][2] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in ethanol (1mg/mL) and DMSO. Very slightly soluble in cold water.[4][5] |
| Stability | Stable for 2 years from purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[4] |
Hazard Identification and Safety Precautions
This compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral: Category 4)
-
May cause an allergic skin reaction (Skin sensitization: Category 1)
-
Harmful to aquatic life (Short-term (acute) aquatic hazard: Category 3)
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Protective gloves (e.g., nitrile rubber)[6]
-
Safety glasses or goggles[7]
-
A lab coat or other protective clothing[7]
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to dispose of contents and container to an approved waste disposal plant . Do not dispose of this compound down the drain or in regular trash under any circumstances in a laboratory setting.
Experimental Protocol for Laboratory Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats, paper towels).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste.
-
Contaminated Labware: Disposable items (gloves, wipes) should be placed in a sealed bag and then into the solid hazardous waste container. Contaminated sharps (needles, scalpels) must be placed in a designated sharps container. Contaminated glassware should be decontaminated with a suitable solvent (e.g., ethanol) with the rinsate collected as hazardous liquid waste, or disposed of as hazardous solid waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date of waste accumulation.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
For Unused Medicines in a Non-Laboratory Setting:
While not the primary audience for this document, for individuals with expired or unused this compound outside of a research setting, the following general guidance for pharmaceutical disposal should be followed:
-
Do not flush unless specifically instructed to do so on the packaging.
-
Utilize a drug take-back program if available in your community. These are the safest option for disposal.[8][9]
-
If a take-back program is not available, you can dispose of the medicine in your household trash by following these steps:
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.[8][10][11]
-
Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[10][11]
-
Before discarding the original container, scratch out all personal information on the label to protect your privacy.[10]
References
- 1. This compound | C11H10ClN3O | CID 135418296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound CAS#: 70018-51-8 [m.chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chempoint.com [chempoint.com]
- 7. fishersci.com [fishersci.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
